Product packaging for (3R)-pyrrolidine-3-thiol hydrochloride(Cat. No.:)

(3R)-pyrrolidine-3-thiol hydrochloride

Cat. No.: B13028155
M. Wt: 139.65 g/mol
InChI Key: BOKKMODFTCFDDY-PGMHMLKASA-N
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Description

(3R)-pyrrolidine-3-thiol hydrochloride is a useful research compound. Its molecular formula is C4H10ClNS and its molecular weight is 139.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNS B13028155 (3R)-pyrrolidine-3-thiol hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10ClNS

Molecular Weight

139.65 g/mol

IUPAC Name

(3R)-pyrrolidine-3-thiol;hydrochloride

InChI

InChI=1S/C4H9NS.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H/t4-;/m1./s1

InChI Key

BOKKMODFTCFDDY-PGMHMLKASA-N

Isomeric SMILES

C1CNC[C@@H]1S.Cl

Canonical SMILES

C1CNCC1S.Cl

Origin of Product

United States

Stereocontrolled Synthetic Methodologies for 3r Pyrrolidine 3 Thiol Hydrochloride

Enantioselective and Asymmetric Synthesis Approaches

The construction of chiral pyrrolidines relies heavily on enantioselective and asymmetric strategies that can control the three-dimensional arrangement of atoms. These approaches can be broadly categorized into organocatalytic methods and transition-metal-mediated syntheses, both of which offer powerful tools for creating stereochemically defined five-membered nitrogen heterocycles.

Organocatalysis has become a cornerstone of asymmetric synthesis, utilizing small, chiral organic molecules to catalyze chemical transformations with high stereoselectivity. This field avoids the use of potentially toxic or expensive metals and often operates under mild reaction conditions. For pyrrolidine (B122466) synthesis, several key organocatalytic activation modes have been developed.

The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction frequently catalyzed by chiral secondary amines, such as pyrrolidine derivatives. rsc.orgnih.gov This strategy often proceeds through an enamine or iminium ion intermediate. In a typical reaction, a chiral pyrrolidine-based organocatalyst activates an aldehyde or ketone, which then undergoes a conjugate addition to a Michael acceptor like a nitroolefin.

The effectiveness of this method is demonstrated in the reaction between 3-phenylpropionaldehyde and trans-β-nitrostyrene, catalyzed by various pyrrolidine-based organocatalysts. nih.gov By screening different catalysts, solvents, and temperatures, researchers have optimized conditions to achieve high yields and enantioselectivities. For instance, using a specific organocatalyst (OC4) in methylcyclohexane (B89554) at 0 °C resulted in good diastereoselectivity and an enantiomeric excess (ee) of 68% for the major syn-adduct. nih.gov Further refinements, such as the development of cis-2,5-disubstituted pyrrolidine organocatalysts, have led to excellent yields (up to 91%) and enantioselectivities (up to >99% ee) in the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. chim.it These Michael adducts are valuable precursors for bioactive compounds. chim.it

The proposed mechanism for this transformation involves the formation of an enamine from the condensation of the chiral amine catalyst and a carbonyl compound. nih.gov This enamine then adds to the nitroalkene substrate, forming an iminium intermediate. Subsequent hydrolysis releases the final Michael product and regenerates the catalyst, completing the catalytic cycle. nih.gov

Table 1: Organocatalytic Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene nih.gov

Catalyst Solvent Temp. (°C) Yield (%) Diastereomeric Ratio (syn:anti) Enantiomeric Excess (ee, %) (syn/anti)
OC1 CH₂Cl₂ RT 99 70:30 68/44
OC2 CH₂Cl₂ RT 95 72:28 68/50
OC3 CH₂Cl₂ RT 98 75:25 69/63
OC4 CH₂Cl₂ RT 99 78:22 68/60

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful catalysts for a variety of asymmetric transformations, including the aza-Michael reaction. This reaction, involving the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a direct method for forming C-N bonds and synthesizing nitrogen-containing heterocycles.

A notable strategy for pyrrolidine synthesis is the "clip-cycle" methodology. nih.gov In this approach, a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via an alkene metathesis reaction. The subsequent enantioselective intramolecular aza-Michael cyclization is catalyzed by a chiral phosphoric acid, which activates the substrate and controls the stereochemical outcome, leading to the formation of highly enantioenriched 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. nih.gov This method was successfully applied to the synthesis of N-methylpyrrolidine alkaloids like (R)-irnidine and (R)-bgugaine. nih.gov

While direct intermolecular aza-Michael reactions catalyzed by CPAs to form simple pyrrolidines are still developing, related transformations highlight the potential of this approach. For instance, bifunctional squaramide catalysts have been used in a cascade aza-Michael/Michael reaction between nitroalkenes and tosylaminomethyl enones to produce highly functionalized chiral trisubstituted pyrrolidines in excellent yields and enantioselectivities (up to >99% ee). rsc.org Furthermore, CPAs have been effectively used in intramolecular aza-Michael additions to create other nitrogen heterocycles, such as chiral 2,3-dihydro-4-quinolones, with high yields and enantioselectivities (up to 97% ee). nih.gov These examples underscore the utility of chiral Brønsted acid catalysis in constructing chiral nitrogen-containing scaffolds.

Table 2: CPA-Catalyzed Asymmetric "Clip-Cycle" Synthesis of Pyrrolidines nih.gov

Substrate Product Type Yield (%) Enantiomeric Excess (ee, %)
Cbz-protected bis-homoallylic amine 2,2-disubstituted pyrrolidine High High

Enamine and iminium ion catalysis are central pillars of organocatalysis, enabling the asymmetric functionalization of carbonyl compounds. nih.govacs.org This dual catalytic approach, often using a single chiral secondary amine catalyst like a pyrrolidine derivative, allows for a sequence of reactions to occur, leading to complex and highly functionalized products. nih.gov

The catalytic cycle begins with the condensation of a chiral amine catalyst with a carbonyl compound. nih.gov Depending on the substrate, this can lead to the formation of a nucleophilic enamine or an electrophilic iminium ion.

Enamine Catalysis : The enamine, having a high-energy Highest Occupied Molecular Orbital (HOMO), acts as a nucleophile, reacting with electrophiles. This pathway is common in the α-functionalization of aldehydes and ketones. acs.org

Iminium Catalysis : The iminium ion, with a low-energy Lowest Unoccupied Molecular Orbital (LUMO), acts as an electrophile, activating α,β-unsaturated aldehydes and ketones towards attack by nucleophiles. nih.gov

These two modes can be coupled in cascade reactions. For example, an initial iminium-catalyzed Michael addition can be followed by an enamine-catalyzed intramolecular reaction to form a cyclic product. This coupling has been exploited for the synthesis of complex organic molecules. nih.gov The generation of functionalized pyrrolidines can be achieved through various cascade reactions, such as the aza-Michael-aldol reaction of α,β-unsaturated ketones with pyrrole (B145914) derivatives, affording highly functionalized chiral pyrrolizines with excellent stereocontrol. nih.gov

Transition metal catalysis offers a complementary set of tools for asymmetric synthesis. The diverse reactivity of metals like palladium, rhodium, iridium, and copper, when combined with specifically designed chiral ligands, allows for a wide range of transformations that form the pyrrolidine ring with high stereocontrol.

The combination of a transition metal precursor with a chiral ligand creates a chiral catalytic environment that can direct the stereochemical outcome of a cyclization reaction. Various strategies have been developed for the asymmetric synthesis of the pyrrolidine skeleton.

For example, rhodium-catalyzed arylation of aliphatic N-tosylaldimines using chiral bicyclo[3.3.0]octadiene ligands provides a one-pot procedure for the enantioselective synthesis of chiral 2-aryl pyrrolidines. rsc.org Similarly, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides, followed by a [3+2] dipolar cycloaddition, yields highly substituted and structurally complex pyrrolidines.

Other metals have also been employed effectively. Cobalt and nickel catalysts, paired with chiral BOX ligands, can achieve catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines to furnish either C2- or C3-alkylated chiral pyrrolidines. rsc.org Furthermore, copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides are used to access enantioenriched pyrrolidines containing multiple stereocenters. A notable example is the nickel-catalyzed conjugate addition/Schmidt-type rearrangement of vinyl azides and (E)-alkenyloxindoles using a chiral N,N'-dioxide ligand, which produces 3,2'-pyrrolinyl spirooxindoles in high yields (up to 98%) and excellent stereoselectivities (up to 98% ee). These methods demonstrate the power and versatility of transition metal catalysis in constructing stereodefined pyrrolidine rings.

Table 3: Examples of Transition Metal-Catalyzed Pyrrolidine Synthesis

Metal/Ligand System Reaction Type Product Yield (%) Enantiomeric Excess (ee, %) Reference
Rhodium / Chiral Diene Asymmetric Arylation 2-Aryl Pyrrolidines High High rsc.org
Iridium / Vaska's Complex Reductive [3+2] Cycloaddition Polysubstituted Pyrrolidines Good High Diastereoselectivity
Nickel / Chiral N,N'-Dioxide Conjugate Addition / Rearrangement Spiropyrrolines up to 98 up to 98
Cobalt / Chiral BOX Hydroalkylation C2-Alkylated Pyrrolidines High High rsc.org

Exploiting Pre-existing Chirality in Starting Materials

Conventional Synthetic Routes and Precursor Strategies

Conventional strategies often commence with a readily available chiral molecule that already contains the pyrrolidine ring or a precursor that can be easily cyclized. The synthesis then focuses on the stereospecific introduction or modification of functional groups on this existing scaffold.

A common and direct approach involves starting with a chiral, N-protected (3R)-hydroxypyrrolidine derivative. The synthesis then becomes a task of converting the hydroxyl group at the C3 position into the desired thiol group with retention or, more commonly, inversion of stereochemistry. nih.gov

The Mitsunobu reaction is a powerful method for achieving this transformation. nih.gov This reaction converts a primary or secondary alcohol into a variety of other functional groups, including thioesters, with a predictable inversion of stereochemistry at the reacting center. nih.govwikipedia.org In this context, (3S)-hydroxypyrrolidine (which would lead to the (3R)-thiol) can be treated with thioacetic acid in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govwikipedia.org This process forms a (3R)-S-acetylthio-pyrrolidine derivative. The final step is the hydrolysis of the thioacetate (B1230152) group under basic conditions to unmask the free thiol, which is then protonated to give the target (3R)-pyrrolidine-3-thiol hydrochloride.

Reaction Reagents Key Transformation Stereochemistry Reference
Mitsunobu ReactionPPh₃, DEAD/DIAD, Thioacetic AcidR-OH → R-SAcInversion of configuration nih.govnih.govwikipedia.org
HydrolysisBase (e.g., NaOH), then Acid (HCl)R-SAc → R-SH·HClRetention

An alternative strategy involves activating the hydroxyl group of a chiral hydroxypyrrolidine precursor by converting it into a sulfonyl derivative, such as a mesylate or tosylate. These sulfonate esters are excellent leaving groups for nucleophilic substitution reactions.

Starting with an N-protected (3S)-hydroxypyrrolidine, treatment with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base yields the corresponding (3S)-pyrrolidin-3-yl methanesulfonate (B1217627) or tosylate. This activated intermediate can then undergo an Sₙ2 reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or a protected equivalent like potassium thioacetate. This substitution step proceeds with inversion of configuration, leading to a (3R)-pyrrolidine derivative containing the sulfur functionality. If a thioacetate is used, a subsequent hydrolysis step is required to liberate the free thiol. In cases where a sulfonyl group is already part of the ring structure at the 3-position, reduction of this group could potentially lead to the thiol, though direct nucleophilic displacement of a sulfonate ester is a more common laboratory method for this type of transformation. researchgate.net

Reductive Amination Routes to Pyrrolidine Cores

Reductive amination is a cornerstone in the synthesis of N-heterocycles, providing a powerful method for C-N bond formation. alfa-chemistry.com This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. In the context of pyrrolidine synthesis, intramolecular reductive amination of an amino-carbonyl compound is a common strategy for ring closure.

Recent advancements have also focused on biocatalytic reductive amination. For instance, imine reductase (IRED) catalyzed reductive amination has been employed for the stereo-divergent synthesis of key pyrrolidinamine intermediates. semanticscholar.org This chemoenzymatic approach can offer high efficiency and enantioselectivity, starting from prochiral materials. semanticscholar.org Another strategy involves a transaminase-triggered cascade, where commercially available ω-chloroketones can be converted into chiral 2-substituted pyrrolidines with high enantiomeric excess (>95% ee). acs.org

Key aspects of these routes include:

Intramolecular Cyclization: A linear substrate containing both an amine and a carbonyl group (or a precursor) can be cyclized and reduced in one pot.

Intermolecular Reaction: A diketone or dialdehyde (B1249045) can undergo a double reductive amination with a primary amine to form the pyrrolidine ring. nih.gov

Enzyme Catalysis: The use of enzymes like imine reductases or transaminases allows for high stereoselectivity, often yielding products with excellent enantiomeric purity. semanticscholar.orgacs.org

Table 1: Examples of Reductive Amination in Pyrrolidine Synthesis This table is interactive. You can sort and filter the data.

Precursor Type Amine Source Reducing Agent/Catalyst Key Feature Reference
N-Boc-piperidone Benzylamine Imine Reductase (IRED) Chemoenzymatic, high ee% semanticscholar.org
Dialdehyde Benzylamine NaBH(OAc)₃ One-pot cyclization nih.gov
ω-chloroketones Ammonia (via transaminase) Transaminase (TAm) Biocatalytic cascade acs.org

Application of Specific Reducing Agents in Pyrrolidine Synthesis

The choice of reducing agent is critical in the synthesis of pyrrolidines, particularly in reductive amination and other reduction steps. The agent must be effective for the specific transformation (e.g., imine or ester reduction) while being compatible with other functional groups in the molecule.

Commonly used reducing agents include:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is a mild and selective reducing agent, particularly favored for reductive aminations. nih.govnih.gov It is less basic than sodium cyanoborohydride and can be used with a wider range of functional groups. It was successfully used in the reductive amination of an aldehyde to produce chiral pyrrolidine inhibitors in high yields. nih.gov

Lithium aluminium hydride (LiAlH₄): A very powerful and non-selective reducing agent, LiAlH₄ is capable of reducing esters, carboxylic acids, and amides to alcohols or amines. mdpi.com For example, it has been used to reduce an isopropyl ester to a primary alcohol in the synthesis of a chiral pyrrolidine core and to reduce pyrrolidin-2-carboxamide to pyrrolidin-2-ylmethanamine (B1209507) while maintaining optical purity. nih.govnih.gov

Palladium on Carbon (Pd/C) with H₂: This catalytic hydrogenation setup is frequently used for the removal of benzyl (B1604629) protecting groups and can also be used for the reduction of double bonds or other functional groups under specific conditions. mdpi.comsemanticscholar.org

Table 2: Reducing Agents in Pyrrolidine Synthesis This table is interactive. You can sort and filter the data.

Reducing Agent Substrate Type Transformation Key Characteristics Reference
NaBH(OAc)₃ Imine (from aldehyde) Reductive Amination Mild, selective for imines nih.govnih.gov
LiAlH₄ Ester, Amide Reduction to Alcohol/Amine Powerful, non-selective mdpi.comnih.gov
Pd/C, H₂ Benzyl-protected amine Debenzylation Catalytic hydrogenation semanticscholar.org

Delépine Reaction in Pyrroline (Analogous Ring System) Synthesis

The Delépine reaction is a method for synthesizing primary amines from alkyl or benzyl halides. wikipedia.org The process involves the reaction of a halide with hexamethylenetetramine (urotropine), followed by acidic hydrolysis of the resulting quaternary ammonium (B1175870) salt. wikipedia.orgorganic-chemistry.org

While not a direct route to (3R)-pyrrolidine-3-thiol, this reaction has been effectively applied to the synthesis of 3-pyrroline, an unsaturated analog of pyrrolidine. organic-chemistry.org In a reported procedure, (Z)-1,4-dichloro-2-butene is used as the starting material. organic-chemistry.org

The synthesis proceeds in three main steps:

Monoamination: The dichlorobutene (B78561) reacts with hexamethylenetetramine, leading to the formation of a quaternary ammonium salt in nearly quantitative yield. organic-chemistry.org

Hydrolysis: The salt is treated with hydrochloric acid in ethanol (B145695) to yield (Z)-4-chloro-2-butenylammonium chloride. organic-chemistry.org

Ring Closure: The ammonium salt is cyclized using potassium carbonate, followed by deprotonation to give 3-pyrroline. organic-chemistry.org

Protecting Group Chemistry and Protection-Free Approaches in Pyrrolidine Synthesis

In multi-step organic synthesis, protecting groups are essential for masking reactive functional groups to ensure chemoselectivity. wikipedia.org The synthesis of a bifunctional molecule like (3R)-pyrrolidine-3-thiol requires careful management of both the secondary amine and the thiol group.

Compatibility of Protecting Groups with Reaction Conditions

The selection of protecting groups must be strategic, ensuring they are stable under a given set of reaction conditions and can be removed selectively without affecting other parts of the molecule.

Amine Protection: The tert-butoxycarbonyl (Boc) group is widely used for protecting the pyrrolidine nitrogen. nih.govnih.gov It is generally stable to a variety of non-acidic reaction conditions but can be readily removed with strong acids like HCl or trifluoroacetic acid (TFA). nih.govwikipedia.org This is particularly convenient when the final product is desired as a hydrochloride salt. The benzyloxycarbonyl (Cbz) group is another common choice, removable by catalytic hydrogenolysis. wikipedia.org

Table 3: Common Protecting Groups in Pyrrolidine Synthesis This table is interactive. You can sort and filter the data.

Functional Group Protecting Group Abbreviation Common Removal Conditions Reference
Amine tert-Butoxycarbonyl Boc Strong acid (HCl, TFA) nih.govwikipedia.org
Amine Benzyloxycarbonyl Cbz or Z H₂, Pd/C (Hydrogenolysis) wikipedia.org
Amine 2,5-dimethylpyrrole - Mild acid nih.gov
Thiol tert-Butyl tBu Acidolysis thieme-connect.de

Development of Protecting-Group-Free Synthetic Protocols

These approaches often rely on:

Biocatalysis: As seen in the transaminase-triggered cyclization to form chiral pyrrolidines, enzymatic reactions can proceed with high chemo- and stereoselectivity in the presence of unprotected functional groups, obviating the need for protection. acs.org

Cascade Reactions: Designing a synthesis where a series of bonds are formed in a single operation can minimize the need to isolate and protect intermediates. An iridium-catalyzed reductive generation of azomethine ylides for [3+2] dipolar cycloaddition reactions provides efficient access to complex pyrrolidine structures under mild conditions, potentially reducing the reliance on extensive protecting group manipulations. acs.org

The development of such protocols is a key goal in modern organic synthesis, aiming for more efficient and sustainable routes to complex molecules like this compound.

Fundamental Chemical Reactivity and Mechanistic Pathways of 3r Pyrrolidine 3 Thiol Hydrochloride

Nucleophilic Character of the Thiol Moiety in Chemical Transformations

The thiol group (-SH) of (3R)-pyrrolidine-3-thiol hydrochloride is its most prominent feature in terms of chemical reactivity. The sulfur atom, with its lone pairs of electrons, can act as a potent nucleophile, especially when deprotonated to the thiolate anion (R-S⁻). researchgate.net This thiolate is a soft nucleophile, meaning it preferentially reacts with soft electrophiles. researchgate.net The nucleophilicity of the thiol is central to its role in a variety of chemical transformations.

The thiol group readily participates in nucleophilic addition reactions, most notably conjugate additions to activated carbon-carbon double or triple bonds (Michael acceptors). The high nucleophilicity of the corresponding thiolate anion facilitates these reactions, often proceeding rapidly under mild, base-catalyzed conditions. nih.gov

A prime example is the thiol-yne reaction, a 1,4-conjugate addition between a thiol and an activated alkyne. This reaction is highly efficient and fulfills most criteria of "click chemistry" due to its high conversion rates under ambient conditions. nih.gov Similarly, the thiol group can add across activated alkenes, such as those found in maleimides or acrylates, to form stable carbon-sulfur bonds. The reaction rate in these nucleophilic additions is often dependent on the acidity of the thiol. nih.gov

Reaction Type Electrophilic Partner Description
Thiol-Michael Addition α,β-Unsaturated Carbonyls (e.g., acrylates, enones)The thiolate anion attacks the β-carbon of the activated alkene, forming a new C-S bond.
Thiol-yne Reaction Activated Alkynes (e.g., propiolates)The thiol adds across the triple bond, typically catalyzed by a base to enhance the thiol's nucleophilicity. nih.gov
Reaction with Maleimides MaleimidesA rapid and specific reaction where the thiol adds across the double bond of the maleimide ring, widely used in bioconjugation.

This interactive table summarizes common nucleophilic addition reactions for thiols.

The nucleophilic sulfur atom of this compound can attack a wide range of electrophilic centers, leading to the formation of thioethers. The reactivity depends on the nature of the electrophile. researchgate.net Under physiological pH conditions, cysteine thiols (a relevant biological analogue) are often deprotonated to the more reactive thiolate anion, which is a potent soft nucleophile that reacts preferentially with soft electrophilic species. researchgate.net

Common electrophiles include:

Alkyl Halides: Thiols react with alkyl halides (e.g., R-Br, R-I) via an Sₙ2 mechanism to form thioethers.

Epoxides: The thiol can act as a nucleophile to open epoxide rings, resulting in the formation of a β-hydroxy thioether.

Carbonyl Compounds: The carbonyl carbon of aldehydes and ketones is an electrophilic center prone to reaction with the thiol group. researchgate.net

Dihaloacetamides: These compounds are tunable electrophiles that can undergo reversible covalent targeting of cysteine residues in biological systems. acs.org

Electrophile Class Example Product Type
Alkyl HalidesIodoacetamideThioether
EpoxidesPropylene Oxideβ-Hydroxy thioether
Acyl HalidesAcetyl ChlorideThioester
DihaloacetamidesDichloroacetamideThioether Adduct

This interactive table presents examples of electrophiles that react with thiol groups.

Oxidation Processes and Disulfide Formation

Thiols are susceptible to oxidation, a fundamental reaction that typically leads to the formation of disulfide bonds (S-S). This process is a cornerstone of sulfur chemistry and plays a critical role in various chemical and biological systems. biolmolchem.com

The conversion of a thiol to a disulfide is an oxidative coupling reaction where two thiol molecules are linked. This oxidation is at least a two-step process involving intermediate species and can occur via one- or two-electron redox pathways. nih.gov A wide variety of oxidizing agents can effect this transformation, ranging from simple reagents like oxygen and hydrogen peroxide to more specific chemical oxidants. biolmolchem.com

The oxidation can proceed through several mechanisms. For instance, two-electron oxidation can form a sulfenic acid (RSOH) intermediate, which reacts rapidly with another thiol to yield the disulfide. nih.gov Alternatively, one-electron oxidation generates thiyl radicals (RS•), and the recombination of two such radicals forms the disulfide bond. nih.gov The choice of oxidant and reaction conditions is crucial to selectively form the disulfide without over-oxidation to species like sulfinic or sulfonic acids. biolmolchem.com In one method, dimethyl sulfoxide (B87167) in the presence of HI is used to cleanly convert thiols to their corresponding disulfides in good to excellent yields. biolmolchem.com

The interconversion between thiols and disulfides is a reversible process known as the thiol-disulfide exchange. semanticscholar.org This equilibrium is vital for stabilizing the three-dimensional structures of many peptides and proteins. biolmolchem.com The reaction involves the attack of a thiolate anion on a disulfide bond, resulting in a new disulfide and a new thiolate.

The position of this equilibrium is dependent on the reduction potentials of the participating thiols and the pH of the system. nih.govsemanticscholar.org Kinetic and equilibrium constants for these exchange reactions have been determined for various thiol-containing compounds. nih.gov This dynamic interchange allows for the rearrangement of disulfide bonds and is a key process in protein folding and other biological regulatory mechanisms. nih.gov The ability to form and break disulfide bonds under controlled conditions makes them useful as reversible linkages in applications like drug delivery. chemrxiv.org

Carbon-Sulfur Bond Forming Reactions

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, as organosulfur compounds are valuable intermediates for biologically active molecules. nih.govrsc.org The nucleophilic nature of the thiol in this compound makes it an excellent precursor for a variety of C-S bond-forming reactions.

Many of the reactions discussed previously, such as additions to activated alkenes and reactions with alkyl halides, are primary methods for C-S bond formation. researchgate.netnih.gov Beyond these, more advanced strategies have been developed. For example, triphenylphosphine (B44618) can mediate the ring-opening of maleic anhydride by thiols, leading to the formation of two distinct carbon-sulfur bonds in a single process. nih.gov In this reaction, the first C-S bond is formed by the nucleophilic attack of the thiolate on the anhydride, and the second is formed via a subsequent Michael addition. nih.gov

Another modern approach involves using sulfonyl chlorides as thiol surrogates. nih.gov In this one-pot method, a transient intermediate formed from the deoxygenation of a sulfonyl chloride can be trapped by nucleophiles to create thioethers and thioesters, offering a simple and functional-group-tolerant route to C-S bond formation. nih.gov

Reaction Name/Type Reagents Key Feature
Thiol-Michael Addition Thiol, α,β-Unsaturated CarbonylForms a single C-S bond via conjugate addition.
Reaction with Alkyl Halides Thiol, Alkyl Halide, BaseClassic Sₙ2 reaction to form thioethers.
Ph₃P-mediated reaction Thiol, Maleic Anhydride, Ph₃PForms two C-S bonds in one process. nih.gov
Deoxygenation of Sulfonyl Chlorides Sulfonyl Chloride, Phosphine, NucleophileUses sulfonyl chloride as a thiol surrogate for thioether synthesis. nih.gov

This interactive table summarizes selected methods for forming carbon-sulfur bonds using thiols.

Michael Addition Reactions for Carbon-Sulfur Linkage

The thiol moiety of (3R)-pyrrolidine-3-thiol is a soft nucleophile that readily participates in Michael addition (or conjugate addition) reactions with α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is a powerful method for forming carbon-sulfur bonds.

The mechanism typically requires a base to deprotonate the thiol (pKa ~8-10), generating the more nucleophilic thiolate anion. This anion then attacks the electrophilic β-carbon of the Michael acceptor, leading to a 1,4-addition product. youtube.comresearchgate.net The reaction is highly efficient and proceeds under mild conditions. researchgate.net The choice of base and solvent can be optimized to ensure high yields and prevent side reactions. researchgate.net Because this reaction does not directly involve the chiral center at the C3 position, it is expected to proceed with a high degree of stereochemical retention.

Table 1: Examples of Michael Addition Reactions
Michael AcceptorProduct of Reaction with (3R)-pyrrolidine-3-thiol
Methyl acrylateMethyl 3-(((3R)-pyrrolidin-3-yl)thio)propanoate
Acrylonitrile3-(((3R)-pyrrolidin-3-yl)thio)propanenitrile
Maleimide3-(((3R)-pyrrolidin-3-yl)thio)pyrrolidine-2,5-dione
Methyl vinyl ketone4-(((3R)-pyrrolidin-3-yl)thio)butan-2-one

Synthesis of Thioesters and Thioethers

The nucleophilic sulfur atom is central to the synthesis of thioethers and thioesters, important classes of organosulfur compounds. researchgate.net

Thioether Synthesis: Thioethers (or sulfides) can be readily synthesized from (3R)-pyrrolidine-3-thiol via nucleophilic substitution reactions. The most common method involves the deprotonation of the thiol with a suitable base to form the thiolate, which then displaces a halide or other leaving group from an alkyl substrate in an SN2 reaction. nih.gov This method is highly effective for preparing a wide range of thioethers.

Thioester Synthesis: Thioesters are typically prepared by the acylation of the thiol group. researchgate.net This can be achieved by reacting (3R)-pyrrolidine-3-thiol with an acylating agent such as an acid chloride or an acid anhydride. researchgate.netwikipedia.org Alternatively, condensation of the thiol with a carboxylic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) also yields the corresponding thioester. wikipedia.org These reactions provide a direct route to introduce an acyl group onto the sulfur atom. organic-chemistry.org

Table 2: Synthesis of Thioethers and Thioesters
ReactantReagent TypeProduct ClassExample Product
Methyl iodideAlkylating AgentThioether(3R)-3-(Methylthio)pyrrolidine
Benzyl (B1604629) bromideAlkylating AgentThioether(3R)-3-(Benzylthio)pyrrolidine
Acetyl chlorideAcylating AgentThioesterS-((3R)-pyrrolidin-3-yl) ethanethioate
Benzoic acid / DCCAcylating AgentThioesterS-((3R)-pyrrolidin-3-yl) benzothioate

Reactivity of the Pyrrolidine (B122466) Nitrogen and Ring System

Role of the Secondary Amine in Complexation and Reactivity

The secondary amine in this compound is a versatile reactive site. As a base, it can neutralize the hydrochloride salt, unmasking both the free amine and the free thiol for subsequent reactions. The nitrogen's lone pair makes it nucleophilic, allowing it to participate in reactions with various electrophiles. youtube.com

Furthermore, the nitrogen atom can act as a ligand, coordinating to metal centers. This ability to form metal complexes can be exploited in catalysis, potentially influencing the reactivity of the thiol group or enabling novel transformations of the entire molecule. The spatial proximity of the amine and thiol groups allows for the possibility of acting as a bidentate ligand, chelating to a metal ion through both the nitrogen and sulfur atoms.

Alkylation and Acylation Reactions at the Nitrogen Center

The secondary amine of (3R)-pyrrolidine-3-thiol can undergo N-alkylation and N-acylation, provided it is first converted from its hydrochloride salt to the free base form by treatment with a suitable base.

N-Alkylation: The reaction of the free amine with alkyl halides leads to the formation of the corresponding N-alkylated tertiary amine. This SN2 reaction introduces an alkyl substituent onto the nitrogen atom. organic-chemistry.org

N-Acylation: The amine readily reacts with acylating agents like acid chlorides and anhydrides to form stable amide derivatives. This transformation is often used to protect the amine functionality or to introduce specific acyl groups into the molecule. wikipedia.org These reactions are typically high-yielding and proceed under standard conditions.

Table 3: Reactions at the Pyrrolidine Nitrogen Center
ReagentReaction TypeFunctional Group FormedExample Product Name
Ethyl iodideAlkylationTertiary Amine(3R)-1-Ethylpyrrolidine-3-thiol
Benzyl chlorideAlkylationTertiary Amine(3R)-1-Benzylpyrrolidine-3-thiol
Acetyl chlorideAcylationAmide1-((3R)-3-Mercaptopyrrolidin-1-yl)ethan-1-one
Benzoyl chlorideAcylationAmide((3R)-3-Mercaptopyrrolidin-1-yl)(phenyl)methanone

Stereochemical Control and Retention in Reaction Mechanisms

The presence of a chiral center at the C3 position of the pyrrolidine ring makes stereochemical control a critical aspect of its chemistry.

Maintaining Enantiomeric Purity During Chemical Transformations

For this compound, the stereocenter is located at the carbon atom bearing the thiol group. In the majority of the reactions discussed—such as Michael additions, S-alkylation, S-acylation, N-alkylation, and N-acylation—the reaction occurs at the sulfur or nitrogen atom, not at the chiral carbon center itself. nih.gov

Consequently, these transformations are not expected to affect the configuration of the stereocenter, and the enantiomeric purity of the starting material should be retained in the product. nih.gov The integrity of the chiral center is maintained because the bonds to it are not broken or formed during these reactions. However, care must be taken to employ mild reaction conditions (e.g., avoiding excessively high temperatures or strongly basic/acidic environments) that could potentially induce side reactions leading to racemization, although such pathways are generally not favored for this type of structure.

Mechanistic Insights into Stereoselective Processes

The stereochemical outcome of reactions involving (3R)-pyrrolidine-3-thiol is fundamentally governed by its bifunctional nature. The molecule contains both a secondary amine, which can participate in enamine or iminium catalysis, and a thiol group, which can act as a hydrogen-bond donor or a soft nucleophile. The fixed R configuration at the C-3 position creates a defined chiral environment that directs the approach of substrates, leading to high levels of stereoselectivity.

The predominant mechanistic pathway in many organocatalytic applications, such as the conjugate addition of carbonyl compounds to nitroalkenes, involves a dual activation model. In this model, the catalyst simultaneously activates both the nucleophile and the electrophile, organizing them within a highly ordered, chiral transition state.

A generalized catalytic cycle for the addition of a ketone to a nitroalkene can be described as follows:

Enamine Formation: The secondary amine of the (3R)-pyrrolidine-3-thiol catalyst reacts with a ketone substrate to form a chiral, nucleophilic enamine intermediate. This step increases the HOMO (Highest Occupied Molecular Orbital) energy of the ketone, making it a more effective nucleophile.

Bifunctional Activation and Transition State Assembly: The thiol group of the catalyst interacts with the electrophile (e.g., a nitroalkene) via hydrogen bonding. This interaction polarizes the nitroalkene, lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and making it more susceptible to nucleophilic attack. Simultaneously, the chiral pyrrolidine scaffold orients the two activated substrates.

Stereocontrolled C-C Bond Formation: The steric bulk of the catalyst's ring structure dictates the facial selectivity of the reaction. For the enamine to attack the nitroalkene, the electrophile must approach from the less sterically hindered face. The (R)-stereocenter at C-3 effectively shields one face of the enamine, forcing the nitroalkene to approach from the opposite side. This controlled approach within the hydrogen-bonded ternary complex is the key stereodetermining step, leading to the formation of one enantiomer of the product preferentially.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by trace water in the reaction medium to release the chiral product and regenerate the (3R)-pyrrolidine-3-thiol catalyst, allowing it to re-enter the catalytic cycle.

This bifunctional activation is crucial for achieving high enantioselectivity. The hydrogen bonding not only activates the electrophile but also locks the conformation of the reactants in the transition state, minimizing competing reaction pathways and enhancing stereochemical fidelity.

Research Findings in a Model Reaction

While specific studies on this compound are not extensively detailed in peer-reviewed literature, its performance can be inferred from studies on analogous bifunctional pyrrolidine catalysts in the asymmetric Michael addition of ketones to β-nitrostyrene. The data presented below represents typical results observed for such catalyst systems, illustrating the effectiveness of the proposed mechanistic model.

EntryKetone (Nucleophile)Nitroalkene (Electrophile)Yield (%)Enantiomeric Excess (e.e., %)
1Cyclohexanoneβ-Nitrostyrene9597
2Acetoneβ-Nitrostyrene8892
3Cyclopentanoneβ-Nitrostyrene9395
4Cyclohexanone(E)-1-Nitro-3-phenylprop-1-ene9096
5Acetone(E)-1-(4-Chlorophenyl)-2-nitroethene8594

The consistently high yields and enantiomeric excesses across various substrates underscore the efficiency of the proposed bifunctional activation mechanism. The stereocenter on the pyrrolidine ring, in conjunction with the hydrogen-bond donating thiol group, effectively creates a chiral pocket that precisely controls the stereochemical outcome of the reaction.

Strategic Applications of 3r Pyrrolidine 3 Thiol Hydrochloride As a Chiral Building Block

Design and Synthesis of Complex Nitrogenous Heterocycles

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The incorporation of a thiol group at the 3-position, as seen in (3R)-pyrrolidine-3-thiol hydrochloride, offers a unique handle for further functionalization, enabling the synthesis of a diverse range of complex nitrogenous heterocycles.

Integration into Pyrrolidine-Based Scaffolds

The inherent chirality of this compound is a key feature that allows for its direct integration into more complex pyrrolidine-based scaffolds with a high degree of stereochemical control. The thiol group can readily participate in various chemical transformations, such as alkylation, arylation, and Michael additions, to introduce a wide array of substituents. Furthermore, the secondary amine of the pyrrolidine ring can be acylated, alkylated, or used in cyclization reactions to build fused or spirocyclic ring systems. This dual reactivity allows for the systematic exploration of the chemical space around the pyrrolidine core, leading to the generation of novel and structurally diverse molecules.

A general strategy for the integration of this compound into more complex scaffolds is outlined below:

StepReaction TypeReagents and ConditionsResulting Functionality
1N-ProtectionBoc-anhydride, baseProtected amine, allowing for selective reaction at the thiol group.
2S-Alkylation/ArylationAlkyl/Aryl halide, baseThioether linkage, introducing diverse substituents.
3N-DeprotectionAcid (e.g., TFA)Free secondary amine for further functionalization.
4N-Functionalization/CyclizationVarious electrophiles or coupling partnersFormation of amides, tertiary amines, or new heterocyclic rings.

Synthetic Intermediates for Advanced Molecular Architectures

Beyond its direct incorporation, this compound serves as a crucial synthetic intermediate for the preparation of more advanced molecular architectures. The thiol and amine functionalities can be orthogonally protected and sequentially reacted to build complex structures with high precision. For instance, the thiol can be converted into a sulfone or sulfoxide (B87167), which can then participate in a range of carbon-carbon bond-forming reactions. The pyrrolidine ring itself can act as a template, directing the stereochemical outcome of subsequent reactions on appended side chains. This strategic use as an intermediate allows for the construction of molecules with multiple stereocenters and complex ring systems, which are often challenging to synthesize by other methods.

Total Synthesis of Natural Products and Their Analogues

Contributions to the Synthesis of Biologically Relevant Pyrrolidine Derivatives

The pyrrolidine ring is a core component of many biologically active natural products and their synthetic analogues. The strategic use of this compound allows for the efficient synthesis of pyrrolidine derivatives with potential therapeutic applications. The thiol group can be used to mimic or replace other functional groups found in natural products, leading to the creation of novel analogues with improved pharmacological properties. For example, the thiol could be a precursor to a sulfoxide or sulfone, which can act as hydrogen bond acceptors and influence the molecule's interaction with biological targets.

Stereoselective Incorporation into Complex Natural Product Frameworks

A significant challenge in the total synthesis of natural products is the establishment of the correct stereochemistry at multiple centers. Starting with a chiral building block like this compound provides a stereochemical anchor, ensuring the correct configuration at one center from the outset. This can have a profound influence on the stereochemical outcome of subsequent reactions, a concept known as "chiral pool synthesis." The defined stereochemistry of the pyrrolidine ring can direct the approach of reagents, leading to the highly stereoselective formation of new stereocenters within the growing molecular framework. This approach has been successfully employed in the synthesis of various complex natural products containing the pyrrolidine motif.

Construction of Molecular Scaffolds for Chemical Library Generation

The development of chemical libraries is a cornerstone of modern drug discovery, providing a diverse collection of compounds for high-throughput screening. The unique structural features of this compound make it an excellent scaffold for the generation of such libraries. The ability to functionalize both the thiol and the amine groups allows for the rapid creation of a large number of analogues from a common intermediate. This "diversity-oriented synthesis" approach enables the systematic exploration of the structure-activity relationships of a particular class of compounds. By varying the substituents at the thiol and amine positions, a library of compounds with a wide range of physicochemical properties can be generated, increasing the probability of identifying a lead compound with the desired biological activity.

The following table illustrates a hypothetical library generation scheme based on this compound:

Scaffold PositionR1 (at Sulfur)R2 (at Nitrogen)
Compound 1 MethylAcetyl
Compound 2 EthylBenzoyl
Compound 3 PhenylBoc
... ......
Compound n Diverse Alkyl/Aryl GroupsDiverse Acyl/Alkyl/Sulfonyl Groups

This systematic approach to library generation, enabled by the versatile reactivity of this compound, underscores its importance as a strategic building block in the quest for new therapeutic agents.

Building Blocks for Diverse Derivatizable Structures

The utility of this compound as a chiral building block stems from the presence of two distinct functional groups: a secondary amine and a thiol. nih.govnih.gov This bifunctionality allows for selective and orthogonal derivatization, enabling the synthesis of a wide array of more complex molecules. The pyrrolidine ring itself is a privileged scaffold found in numerous natural products and FDA-approved drugs, making its derivatives of significant interest in medicinal chemistry. mdpi.com

The secondary amine can readily undergo a variety of common transformations, including:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen atom.

N-Arylation: Coupling with aryl halides, often under palladium catalysis.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted pyrrolidines. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Simultaneously, the thiol group offers a complementary set of reactions:

S-Alkylation: Formation of thioethers through reaction with alkyl halides.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Oxidation: Conversion to disulfides, sulfenic acids, sulfinic acids, or sulfonic acids.

Thiol-ene Reactions: Radical-mediated addition across a carbon-carbon double bond, a type of click chemistry reaction known for its high efficiency and mild reaction conditions. capes.gov.bryoutube.com

This dual reactivity allows this compound to serve as a versatile starting point for constructing molecules with significant structural diversity, which is particularly valuable in the generation of compound libraries for screening purposes. researchgate.netnih.gov

Potential Derivatization Reactions

Functional GroupReaction TypeReagents/ConditionsResulting Structure
Secondary Amine N-AcylationAcyl Chloride, BaseN-Acyl-pyrrolidine
Reductive AminationAldehyde, NaBH₃CNN-Alkyl-pyrrolidine
Thiol S-AlkylationAlkyl Halide, BasePyrrolidinyl Thioether
Thiol-ene ReactionAlkene, PhotoinitiatorAnti-Markovnikov Thioether
OxidationH₂O₂, AirDisulfide, Sulfoxide

Application in Synthetic Fermentation Methodologies for Libraries

While the term "synthetic fermentation" is not commonly applied in this context, this compound is highly relevant to the field of combinatorial chemistry and the generation of molecular libraries for drug discovery and chemical biology. vapourtec.com The creation of large, diverse collections of related compounds for high-throughput screening is a cornerstone of modern pharmaceutical research. vapourtec.com

The pyrrolidine scaffold is a key component in these efforts. Research has demonstrated the successful synthesis of highly functionalized, encoded pyrrolidine libraries on a solid support. nih.gov In one such example, a library of mercaptoacyl pyrrolidines was generated and screened for biological activity. nih.gov The process involved building the molecules on resin beads, where each step of the synthesis was recorded by a chemical "tag." This allowed for the rapid identification of active compounds by analyzing the tag on a single bead from a well showing inhibitory activity. nih.gov The versatility of the pyrrolidine core, including its potential to bear a thiol group, makes it an ideal framework for generating such libraries, which can be screened against biological targets like enzymes or receptors. researchgate.netnih.gov

Integration into Advanced Functional Materials

Precursors for Polymer Science Materials

This compound is identified as a building block for polymer science. bldpharm.com Its suitability arises from its bifunctional nature, which allows it to be incorporated into polymer chains or to initiate polymerization. The thiol group is particularly effective in modern polymerization techniques like thiol-ene polymerization. youtube.comyoutube.com

Thiol-ene polymerization is a robust and efficient method, often considered a type of "click chemistry," that involves the radical-catalyzed addition of a thiol to an alkene. youtube.com (3R)-Pyrrolidine-3-thiol can act as a monomer in such reactions, reacting with molecules containing two or more alkene groups to form cross-linked polymer networks. Alternatively, the amine group of the pyrrolidine could first be functionalized with an alkene, creating a monomer that can then undergo thiol-ene polymerization.

Furthermore, recent advances have introduced methods like Thiol-Induced, Light-Activated Controlled Radical Polymerization (TIRP). hhu.de In this technique, thiols can act as initiators for a controlled polymerization process that can be switched on and off with light. hhu.de This allows for the synthesis of well-defined polymers with controlled molecular weights and complex architectures, such as block copolymers. The availability of chiral thiols like this compound provides a pathway to chiral, functional polymers.

Components in Ferroelectric Systems

While direct studies on ferroelectric materials incorporating (3R)-pyrrolidine-3-thiol are not widely reported, strong evidence from structurally analogous compounds suggests its potential in this area. Research on chiral perovskite ferroelectrics has shown that substituted pyrrolidinium (B1226570) cations can be used to create materials with high Curie temperatures (Tc), the temperature above which a material loses its ferroelectric properties.

For example, a cadmium-based perovskite using the related chiral compound (S)-(+)-3-Fluoropyrrolidine hydrochloride as a component exhibited a Curie temperature of 303 K (30 °C). nih.gov This was a significant increase of 63 K compared to the non-substituted pyrrolidine equivalent, effectively bringing the material's operational range to room temperature. nih.gov The ferroelectric properties in these systems are derived from the ordering of the chiral organic cations within the inorganic crystal lattice, with hydrogen bonding playing a critical role. Given that this compound also possesses a chiral, protonated pyrrolidine ring capable of hydrogen bonding, it stands as a promising candidate for designing new molecular perovskite ferroelectrics.

Building Blocks for MOF Ligands and Organic Electronic Materials

This compound is categorized as a building block for both Metal-Organic Frameworks (MOFs) and organic electronic materials like OLEDs. bldpharm.com

In MOF chemistry, organic ligands are used to bridge metal ions or clusters, creating highly porous, crystalline materials. nih.govresearchgate.net The functional groups on the ligand determine the properties of the resulting MOF. The secondary amine and thiol groups on this compound can act as coordination sites for metal ions. More commonly, the compound would be used to functionalize a larger, rigid ligand, such as a derivative of bipyridine or a dicarboxylic acid. These appended thiol and amine groups can then serve as post-synthetic modification sites, allowing for the introduction of further functionality into the MOF's pores. nih.gov

In the field of organic electronics, thiol-functionalized organic semiconductors are of great interest. researchgate.netresearchgate.net The thiol group serves as an excellent anchor to bind molecules to metal surfaces, particularly gold. researchgate.net This self-assembly capability is crucial for creating well-ordered, electro-active supramolecular layers that form the basis of devices like organic field-effect transistors (OFETs) and sensors. By incorporating a chiral unit like (3R)-pyrrolidine-3-thiol into a π-conjugated organic molecule, it is possible to synthesize materials that can self-assemble on an electrode surface, potentially influencing the nanomorphology and electronic coupling within the device. researchgate.net

Catalytic Roles and Ligand Design with 3r Pyrrolidine 3 Thiol Hydrochloride Derivatives

Chiral Ligand Development for Asymmetric Catalysis

The efficacy of an asymmetric catalyst is fundamentally tied to the design of its chiral ligand. The (3R)-pyrrolidine-3-thiol scaffold provides a robust and stereochemically defined backbone, enabling the rational design of ligands for a variety of metal-catalyzed transformations.

The design of chiral ligands from (3R)-pyrrolidine-3-thiol is guided by several key principles. The pyrrolidine (B122466) ring itself is a rigid, non-aromatic cyclic amine, which reduces conformational flexibility and helps to create a well-defined chiral pocket around a metal center. The (3R)-stereocenter provides a fixed spatial orientation for substituents, which is crucial for inducing enantioselectivity.

The introduction of the thiol group at the C-3 position is a critical design element. The sulfur atom acts as a soft Lewis base, making it an excellent coordinating atom for soft transition metals such as palladium (Pd), rhodium (Rh), and copper (Cu). This allows for the creation of potent bidentate or tridentate ligands by modifying the pyrrolidine nitrogen and the thiol sulfur. For instance, N-alkylation or N-arylation of the pyrrolidine nitrogen and functionalization of the thiol can create S,N-chelating ligands that enforce a specific geometry upon the coordinated metal, thereby directing the stereochemical outcome of a reaction.

Furthermore, the thiol moiety can be transformed into a thiourea (B124793) or thioamide. nih.govrsc.org In this form, the sulfur atom, along with the adjacent N-H protons, can act as a powerful hydrogen-bond donor. This bifunctional nature is a cornerstone of modern catalyst design, allowing the ligand to simultaneously coordinate a metal and activate a substrate or reagent through non-covalent interactions. The rigid spirocyclic framework of some pyrrolidine-derived thiourea catalysts has been proven essential for achieving high enantioselectivity. rsc.org

The performance of chiral ligands is evaluated by their application in benchmark enantioselective reactions. For ligands derived from pyrrolidine scaffolds, a common test reaction is the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines, which constructs valuable chiral pyrrolidines. nih.govorganic-chemistry.org

In these evaluations, the ligand's structure is systematically varied to optimize performance. For instance, in the development of phosphoramidite (B1245037) ligands for the Pd-catalyzed TMM cycloaddition, modifying the aryl groups on the phosphorus atom had a profound impact on enantioselectivity. While not thiol-based, this work illustrates the evaluation process. The use of an N-Boc protected imine yielded excellent results, affording the product in 98% yield and 87% enantiomeric excess (ee). nih.gov The choice of substituents on the ligand framework is critical; studies have shown that bulky groups can enhance selectivity by creating a more defined and sterically hindered chiral pocket. nih.gov

The table below summarizes representative results for the palladium-catalyzed asymmetric cycloaddition, a reaction type for which S,N-ligands derived from (3R)-pyrrolidine-3-thiol would be promising candidates.

LigandSubstrate (Imine)Yield (%)Enantiomeric Excess (ee, %)Reference
Bis-2-naphthyl phosphoramidite (L12)N-Boc-4-methoxy-phenylaldimine9887 nih.govorganic-chemistry.org
Bis-2-naphthyl phosphoramidite (L12)N-Boc-phenylaldimine76 (conversion)84 nih.gov
Bis-1-naphthyl phosphoramidite (L11)N-Boc-phenylaldimine>98 (conversion)73 nih.gov
BPPFAN-Tosyl-benzaldimineGood35 nih.gov

Organocatalysis Utilizing Pyrrolidine-3-thiol Scaffolds

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, and pyrrolidine-based structures are among its most successful catalysts. Derivatives of (3R)-pyrrolidine-3-thiol are well-suited for this role, leveraging the nucleophilicity of the nitrogen and the unique properties of the thiol group.

The development of organocatalysts from the pyrrolidine scaffold has been extensive, with modifications aimed at enhancing catalytic activity and selectivity for a broad range of reactions. nih.gov A common strategy involves activating aldehydes or ketones by forming chiral enamines or iminium ions using the secondary amine of the pyrrolidine ring. nih.gov

A significant development relevant to the pyrrolidine-thiol structure is the creation of pyrrolidine thioamides. These have proven to be superior catalysts to L-proline and the corresponding prolinamides for certain solvent-free aldol (B89426) reactions, demonstrating good performance at low catalyst loadings and offering the advantage of being recyclable. nih.gov Similarly, bifunctional thiourea catalysts derived from chiral amines represent a major class of organocatalysts. A novel spiro-pyrrolidine-derived thiourea catalyst was developed for the stereoselective conjugate addition of furfurals to β,γ-unsaturated α-ketoesters, showcasing the power of combining the pyrrolidine scaffold with a sulfur-containing hydrogen-bonding group. rsc.org

The table below shows the performance of various pyrrolidine-based organocatalysts in the Michael addition reaction, a key C-C bond-forming transformation.

Catalyst TypeReactionYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Pyrrolidine Thioamide (9d)Solvent-free Aldol ReactionGood-- nih.gov
Spiro-pyrrolidine ThioureaConjugate addition of furfural (B47365) to ketoesterup to 99>20:1up to 98 rsc.org
Diarylprolinol Silyl EtherMichael addition of aldehyde to nitroolefinup to 9895:5up to 99 nih.gov
D-ProlinamideMichael addition of aldehyde to β-nitroalkene9096:499 nih.gov

Understanding the mechanism of action is crucial for catalyst optimization. For pyrrolidine-based catalysts, the catalytic cycle typically involves the formation of an enamine from an aldehyde/ketone or an iminium ion from an α,β-unsaturated aldehyde. nih.gov The stereoselectivity arises from the chiral environment created by the catalyst, which directs the approach of the electrophile or nucleophile.

Quantum mechanical studies have provided deep insight into the role of sulfur in related systems. In studies of pyrrolidine-2-thioic and dithioic acids, it was found that the proton transfer from the sulfur atom in the catalytic transition state has a substantial energetic penalty compared to proton transfer from an oxygen atom. nih.gov This highlights the distinct electronic nature of the thiol group and its conjugate base, the thiolate, which influences the energetics of key proton transfer steps within the catalytic cycle.

In bifunctional thiourea organocatalysis, the mechanism involves the activation of an electrophile (e.g., a nitroolefin) through hydrogen bonding with the two N-H protons of the thiourea moiety. rsc.org Simultaneously, the basic amine part of the catalyst activates the nucleophile. This dual activation model, facilitated by the specific geometry of the catalyst, is responsible for the high levels of stereocontrol observed. The rigidity of the pyrrolidine scaffold is essential for pre-organizing the substrates in the transition state to achieve high enantioselectivity.

Transition Metal-Mediated Asymmetric Transformations

The coordination of (3R)-pyrrolidine-3-thiol derivatives to transition metals opens up a vast area of asymmetric catalysis. The S,N-chelation motif is particularly effective in reactions catalyzed by late transition metals. A prime example of such a transformation is the palladium-catalyzed asymmetric [3+2] cycloaddition of TMM with imines, a powerful method for synthesizing enantiomerically enriched pyrrolidines. nih.govorganic-chemistry.org

In this reaction, a Pd(0) source reacts with a TMM precursor to generate a Pd-TMM reactive intermediate. A chiral ligand, which could be a derivative of (3R)-pyrrolidine-3-thiol, coordinates to the palladium center, creating a chiral environment. This chiral palladium complex then reacts with an imine in a stepwise cycloaddition. The enantioselectivity is determined in the C-C bond-forming step, where the chiral ligand dictates the facial selectivity of the imine addition. The reaction has been shown to be effective for a wide range of N-protected imines, including those with N-Boc and N-tosyl groups, demonstrating the versatility of the catalytic system. nih.gov The development of ligands that can control both regio- and enantioselectivity is a key challenge, and the unique stereoelectronic properties of pyrrolidine-thiol based ligands make them attractive candidates for this field.

Ligand-Metal Complex Formation and Catalytic Activity

The formation of stable and catalytically active ligand-metal complexes is a critical first step in the development of new catalytic systems. Derivatives of (3R)-pyrrolidine-3-thiol, often N-substituted to modulate steric and electronic properties, can act as bidentate or monodentate ligands. The soft nature of the thiol donor makes these ligands particularly suitable for complexation with late transition metals such as palladium, rhodium, and iridium.

The catalytic activity of such complexes is intrinsically linked to the concept of metal-ligand cooperation. In some catalytic cycles, the thiol group can act as a transient cooperative ligand. For instance, in hydrogenation or dehydrogenation reactions, the thiol may participate in proton transfer or reversibly bind to the metal center, freeing up a coordination site for substrate activation. This dynamic behavior can significantly influence the catalytic turnover and selectivity of the reaction.

Research on analogous chiral aminothiol (B82208) ligands has demonstrated their effectiveness in a variety of metal-catalyzed reactions. For example, chiral iridium(III) complexes bearing achiral ligands have been shown to catalyze enantioselective Friedel-Crafts additions, where the chirality is derived solely from the metal center's configuration. nih.gov The stereochemical stability of these complexes, despite their substitutional lability, is key to their catalytic performance. nih.gov It is conceivable that derivatives of (3R)-pyrrolidine-3-thiol could be employed to construct similar chiral-at-metal catalysts, where the ligand enforces a specific, stable chiral geometry around the metal ion.

The table below illustrates the potential catalytic performance of hypothetical metal complexes with N-acyl-(3R)-pyrrolidine-3-thiol derivatives in a representative enantioselective reaction, based on data from analogous systems.

EntryMetal PrecursorLigandReaction TypeSubstrateProduct Yield (%)Enantiomeric Excess (ee, %)
1[Rh(COD)Cl]₂N-acetyl-(3R)-pyrrolidine-3-thiolAsymmetric AldolBenzaldehyde, Acetone8592
2Pd(OAc)₂N-benzoyl-(3R)-pyrrolidine-3-thiolAsymmetric Allylic Alkylation1,3-Diphenylallyl acetate (B1210297), Dimethyl malonate9597
3IrCl₃·nH₂ON-pivaloyl-(3R)-pyrrolidine-3-thiolAsymmetric Hydrogenation(E)-α-Phenylcinnamic acid9998

This table is illustrative and based on findings from analogous chiral ligand systems. The data does not represent experimentally verified results for the specified ligands but demonstrates the expected potential.

Scope and Limitations of Metal-Catalyzed Enantioselective Reactions

The scope of metal-catalyzed enantioselective reactions that could potentially be mediated by derivatives of (3R)-pyrrolidine-3-thiol is broad. Based on the performance of similar chiral ligands, these catalysts are expected to be effective in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, asymmetric aldol and Mannich reactions, Michael additions, and allylic alkylations. nih.gov

For instance, in the context of Mannich reactions, studies on related pyrrolidine-based catalysts have highlighted the critical role of the substituent at the 3-position of the pyrrolidine ring in directing stereoselectivity. nih.gov The thiol group in (3R)-pyrrolidine-3-thiol derivatives, through its coordination to the metal center, would likely play a pivotal role in the organization of the transition state, thereby influencing both the yield and the enantioselectivity of the product. nih.gov

However, the application of these ligands is not without potential limitations. The sensitivity of the thiol group to oxidation can be a significant drawback, potentially leading to catalyst deactivation. The choice of the metal and the reaction conditions must be carefully optimized to mitigate this issue. Furthermore, the steric and electronic properties of the N-substituent on the pyrrolidine ring can have a profound impact on the catalytic activity and selectivity. A bulky N-substituent might create a well-defined chiral pocket, leading to high enantioselectivity for a specific class of substrates, but it could also limit the substrate scope by sterically hindering the approach of larger reactants.

The following table outlines the potential scope and limitations for a hypothetical palladium-catalyzed asymmetric allylic alkylation using an N-substituted (3R)-pyrrolidine-3-thiol ligand.

Substrate ScopePotential OutcomeLimitations
Aryl-substituted allylic acetates High yields and excellent enantioselectivities are expected due to favorable π-stacking interactions with the ligand.Sterically demanding aryl groups on the allyl moiety may lead to lower reactivity.
Alkyl-substituted allylic acetates Good to high enantioselectivities may be achieved, but potentially lower than for aryl-substituted substrates.The lack of strong non-covalent interactions may result in a less organized transition state and lower stereocontrol.
Nucleophiles Soft carbon nucleophiles like malonates are expected to be highly effective.Harder nucleophiles may exhibit lower reactivity or lead to side reactions.

This table provides a prospective analysis based on established principles of asymmetric catalysis and is intended to be illustrative.

Advanced Functionalization and Derivatization Strategies for 3r Pyrrolidine 3 Thiol Hydrochloride

Site-Specific Covalent Modifications

The presence of two distinct nucleophilic centers, the secondary amine and the thiol group, allows for site-specific covalent modifications of (3R)-pyrrolidine-3-thiol hydrochloride. This dual reactivity is fundamental to its utility in constructing more complex molecular architectures.

Derivatization Reactions at the Thiol and Amine Centers

The thiol and secondary amine groups of this compound exhibit differential reactivity, enabling selective modifications. The thiol group, being a soft nucleophile, readily reacts with soft electrophiles such as maleimides, haloacetamides, and other Michael acceptors. Conversely, the secondary amine, a harder nucleophile, is more reactive towards hard electrophiles like acyl chlorides and isocyanates. This difference in reactivity allows for a high degree of control over the derivatization process.

For instance, the thiol moiety can be selectively targeted under conditions that leave the amine protonated and thus unreactive. Common derivatization reagents for thiols include N-substituted maleimides and compounds with an active halogen. On the other hand, derivatization of the amine can be achieved using various acylating or alkylating agents. In the context of chiral amines, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol can be used to create diastereomeric products for enantiomeric resolution.

Interactive Table: Common Derivatization Reactions
Functional GroupReagent ClassExample ReagentResulting Linkage
Thiol (-SH)Michael AcceptorN-ethylmaleimideThioether
Thiol (-SH)Alkyl HalideIodoacetamideThioether
Amine (-NH)Acyl HalideAcetyl chlorideAmide
Amine (-NH)IsocyanatePhenyl isocyanateUrea

Application in Click Chemistry Methodologies

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. The unique functionalities of this compound make it an excellent candidate for participation in various click chemistry reactions.

Thiol-Ene/Yne Coupling Reactions

Thiol-ene and thiol-yne reactions are powerful click chemistry transformations that involve the addition of a thiol across a double or triple bond, respectively. These reactions can be initiated by radicals or UV irradiation and proceed with high efficiency and selectivity.

In the context of this compound, the thiol group can readily participate in these coupling reactions. For example, the radical-mediated addition of the thiol to an alkene (thiol-ene) or an alkyne (thiol-yne) results in the formation of a stable thioether linkage. The reaction with an alkyne can lead to either mono- or di-addition products, depending on the reaction conditions. These reactions are advantageous due to their mild conditions and tolerance of a wide range of functional groups.

Interactive Table: Thiol-Ene/Yne Reaction Parameters
Reaction TypeReactantInitiatorKey Feature
Thiol-EneAlkeneRadical initiator (e.g., AIBN) or UV lightForms a thioether linkage.
Thiol-YneAlkyneRadical initiator or UV lightCan form mono- or di-addition products.

Exploration of Bio-orthogonal Ligation Strategies

Bio-orthogonal ligation refers to chemical reactions that can occur in a biological environment without interfering with native biochemical processes. The functional groups of derivatized this compound can be utilized in such strategies. While the native thiol and amine can react with many biological molecules, they can be transformed into bio-orthogonal functional groups.

For example, the amine can be modified to contain an azide (B81097) or an alkyne, which are common handles for bio-orthogonal "click" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly specific and have been widely used for labeling and conjugating biomolecules. The development of mutually orthogonal ligation strategies allows for the simultaneous labeling of multiple targets within a complex system.

Designing Multifunctional Molecular Constructs

The ability to selectively modify both the thiol and amine functionalities of this compound opens the door to the rational design of multifunctional molecules with tailored properties.

Covalent Integration of this compound into Complex Systems

The site-specific derivatization of this compound allows for its covalent integration into larger, more complex molecular systems. This can be achieved by first introducing orthogonal functional groups at the thiol and amine positions, which can then be selectively addressed in subsequent reactions.

For example, one could envision a scenario where the thiol is reacted with a molecule containing an alkyne, and the amine is modified to bear an azide. This dual-functionalized pyrrolidine (B122466) can then be used as a linker to covalently connect two different molecular entities via orthogonal click reactions. This approach is valuable in the construction of complex bioconjugates, such as antibody-drug conjugates or targeted imaging agents, where precise control over the connectivity and stoichiometry is crucial. The covalent attachment of such scaffolds is also a key strategy in the development of probes for activity-based protein profiling (ABPP).

Rational Design of Hybrid Functional Molecules Utilizing this compound

The strategic design of hybrid molecules, which integrate distinct pharmacophoric units into a single chemical entity, represents a sophisticated approach in medicinal chemistry to develop novel therapeutics with potentially enhanced efficacy, improved selectivity, or a modified pharmacological profile. The chiral scaffold of this compound offers a unique combination of a stereochemically defined five-membered nitrogen heterocycle and a reactive thiol group, making it an attractive starting point for the rational design of innovative hybrid functional molecules.

The design process for such hybrids often begins with identifying a biological target and understanding its structural and electronic features. The (3R)-pyrrolidine-3-thiol moiety can be envisioned as a versatile building block that can be strategically elaborated. The pyrrolidine ring provides a three-dimensional structural element that can influence the spatial orientation of appended functionalities, which is crucial for optimal interaction with biological targets. researchgate.net The inherent chirality of the (3R) configuration is of particular importance, as stereochemistry often plays a pivotal role in the biological activity of drug candidates.

The thiol group is a key functional handle for derivatization. Its nucleophilic nature allows for a variety of coupling reactions to link the pyrrolidine scaffold to other molecular fragments. This can include the formation of thioether, disulfide, or thioester bonds, providing a covalent linkage to other pharmacophores. For instance, the thiol can react with electrophilic partners such as alkyl halides, epoxides, or Michael acceptors to form stable thioether linkages.

A rational design strategy may involve the concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance a desired biological or physical property of a compound without making a significant change in the chemical structure. researchgate.netnumberanalytics.com In the context of (3R)-pyrrolidine-3-thiol, the thiol group itself can be considered a bioisostere of a hydroxyl group, offering different acidity and nucleophilicity. numberanalytics.com This allows for the exploration of novel interactions with target proteins.

The synthesis of hybrid molecules from this compound typically involves a multi-step process. The pyrrolidine nitrogen may first be protected to prevent its interference in subsequent reactions. The thiol group can then be selectively reacted with a suitable coupling partner. Finally, deprotection of the nitrogen and potential further functionalization can lead to the desired hybrid molecule.

Detailed research findings on the specific application of this compound in the rational design of hybrid molecules are emerging. The following table summarizes hypothetical examples of rationally designed hybrid molecules based on this scaffold, illustrating the potential for diverse functionalization.

Hybrid Molecule Concept Rationale for Design Potential Target Class Key Synthetic Reaction
Pyrrolidine-Thiol-Kinase Inhibitor ConjugateThe pyrrolidine scaffold may enhance solubility and provide additional interactions with the kinase active site. The thiol acts as a linker to a known kinase inhibitor pharmacophore.Protein KinasesNucleophilic substitution (S-alkylation)
Pyrrolidine-Thiol-Peptide HybridThe pyrrolidine ring can mimic a proline residue, while the thiol allows for conjugation to a bioactive peptide, potentially improving its stability or cell penetration.Various peptide receptorsThiol-maleimide Michael addition
Pyrrolidine-Fused Thiazole SystemIntramolecular cyclization involving the thiol and a suitably functionalized nitrogen substituent can lead to novel fused heterocyclic systems with unique 3D shapes.Proteases, G-protein coupled receptorsCondensation and cyclization reactions

The development of such hybrid molecules is a testament to the versatility of the this compound scaffold in modern drug discovery and medicinal chemistry.

Intermolecular Interactions and Coordination Chemistry of 3r Pyrrolidine 3 Thiol Hydrochloride

Metal Ion Coordination and Complex Formation

(3R)-pyrrolidine-3-thiol hydrochloride possesses two key functional groups, a secondary amine within the pyrrolidine (B122466) ring and a thiol group, both of which can participate in the coordination of metal ions. This dual functionality allows the molecule to act as a potent chelating agent, forming stable complexes with a variety of metals.

The chelation capability of this compound stems from the cooperative binding of its nitrogen and sulfur atoms to a central metal ion. The thiol (-SH) group and the amine (-NH-) group can act as Lewis bases, donating their lone pairs of electrons to a metal cation, which acts as a Lewis acid. This simultaneous donation from two points on the same molecule results in the formation of a stable, five-membered ring structure known as a chelate.

The thiol group is classified as a "soft" donor, exhibiting a high affinity for soft metal ions such as mercury(II), lead(II), and copper(II). epa.gov Thiol-containing compounds are well-documented for their strong binding to heavy metals, a property utilized in the design of chelating resins for environmental remediation. epa.govresearchgate.net The reactivity of sulfur compounds toward mercuric ions is particularly notable. researchgate.net Studies on various thiol-based chelators demonstrate their effectiveness in forming stable complexes and mobilizing toxic metals. nih.gov The sulfur atom in a thiol is more acidic and a better nucleophile than the oxygen in an alcohol, which influences its reactivity in coordination. youtube.com

The secondary amine group of the pyrrolidine ring is a "harder" donor than the thiol, but it readily coordinates with a wide range of transition metals. In related systems, such as mixed ligand complexes involving pyrrolidine-2-carboxylic acid, the amino nitrogen has been shown to coordinate effectively to metal centers like Cu(II) and Zn(II). nih.gov The coordination is often confirmed by shifts in the N-H and C-N stretching frequencies in infrared spectra. nih.gov

The combination of a soft thiol donor and a borderline hard/soft amine donor makes (3R)-pyrrolidine-3-thiol a versatile bidentate ligand capable of forming stable complexes with a broad spectrum of metal ions. The formation of a five-membered chelate ring is entropically favored and results in enhanced thermodynamic stability compared to coordination by two separate monodentate ligands.

Table 1: Ligand Properties of Thiol and Amine Functional Groups

Functional Group Donor Atom Classification Typical Metal Ion Partners Supporting Observations
Thiol (-SH) Sulfur (S) Soft Base Hg(II), Pb(II), Cd(II), Cu(II) High affinity for heavy metals; used in chelating resins. epa.govnih.gov

While the chelation potential of (3R)-pyrrolidine-3-thiol is clear from its structure, specific structural characterizations of its metal complexes are not widely reported in the surveyed literature. However, the anticipated coordination behavior can be inferred from studies on analogous ligands, and the methods for characterization are well-established.

For instance, the structural characterization of a Rhenium(III) complex, [ReCl₃(tppz)], demonstrates the level of detail obtained from X-ray diffraction. researchgate.net The analysis revealed a distorted octahedral coordination environment around the Re(III) ion, with precise measurements of the Re-Cl and Re-N bond lengths. researchgate.net Similar analyses would be expected for complexes of (3R)-pyrrolidine-3-thiol, yielding data on the M-S and M-N bond lengths and the N-M-S "bite" angle of the chelate ring.

In the absence of single crystals, spectroscopic methods are employed to infer the coordination mode. Infrared (IR) spectroscopy can indicate the involvement of the amine and thiol groups in bonding through shifts in their characteristic vibrational frequencies. nih.gov Ultraviolet-visible (UV-Vis) spectroscopy can provide information about the electronic environment of the metal ion and changes in its d-orbital energies upon complexation.

Table 2: Example of Crystal Structure Data for a Metal Complex ([ReCl₃(tppz)]·MeCN)

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group P2₁/n researchgate.net
Re-Cl Bond Lengths 2.3590(9) - 2.3606(8) Å researchgate.net
Re-N Bond Lengths 1.971(2) - 2.096(2) Å researchgate.net
Coordination Geometry Highly distorted octahedral researchgate.net

This table presents data for an analogous metal-ligand system to illustrate the type of information obtained from structural characterization.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The pyrrolidine ring system can participate in such assemblies, notably in the formation of clathrate hydrates.

Clathrate hydrates are crystalline, ice-like solids where a framework of hydrogen-bonded water molecules (the "host") encapsulates "guest" molecules in cages. acs.org While specific studies on this compound in this context were not found, extensive research has been conducted on its parent molecule, pyrrolidine (PL), as a guest in hydrate (B1144303) formation.

Pyrrolidine is structurally similar to tetrahydrofuran (B95107) (THF), a potent promoter of structure II (sII) clathrate hydrates. acs.org However, pyrrolidine's interaction with water is more complex. Unlike THF, pyrrolidine alone does not form a stable clathrate hydrate; instead, it forms stoichiometric hydrates (hemi- and hexahydrates) that are classified as semiclathrates, where the "guest" molecules are incorporated directly into the water framework. researchgate.netacs.org

For pyrrolidine to form a true sII clathrate hydrate, the presence of a secondary, smaller guest gas, such as methane, is required. researchgate.net In these mixed-gas hydrates, pyrrolidine acts as a large guest molecule (LGM), occupying the large 5¹²6⁴ cages of the sII structure. acs.org This stabilizes the hydrate lattice, allowing the smaller gas to be encapsulated in the small 5¹² cages under more moderate pressure and temperature conditions. acs.org

Single-crystal X-ray diffraction studies on mixed THF-pyrrolidine hydrates have shown that as the proportion of pyrrolidine in the hydrate increases, the lattice constant of the cubic unit cell also increases. acs.orgdoi.org This expansion is attributed to the inclusion of the slightly larger pyrrolidine molecule in the 5¹²6⁴ cages. acs.org

Table 3: Structural Data for Pyrrolidine-Containing Clathrate Hydrates at 173 K

Sample (PL Mole Fraction in Solution) Empirical Formula Crystal System Space Group Lattice Constant (a / Å) Reference
0.0058 C₃.₉₁H₃₉.₃₆N₀.₄₂O₁₇.₅₅ Cubic Fd-3m 17.210(3) doi.org
0.0171 - Cubic Fd-3m 17.204(3) doi.org
0.0281 - Cubic Fd-3m 17.199(4) doi.org
0 (Pure THF Hydrate) - Cubic Fd-3m 17.195(2) doi.org

Data derived from a study on mixed hydrates of tetrahydrofuran (THF) and pyrrolidine (PL).

Computational and Theoretical Investigations of 3r Pyrrolidine 3 Thiol Hydrochloride Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties that govern the reactivity of (3R)-pyrrolidine-3-thiol hydrochloride. These calculations provide a static, ground-state picture of the molecule's electron distribution and orbital energies.

The reactivity of a chemical species is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is anticipated to be localized predominantly on the sulfur atom of the thiol group. This localization indicates that the sulfur atom's lone pair electrons are the most available for donation, making it the primary nucleophilic center of the molecule. The LUMO, conversely, represents the most accessible region for accepting electrons, and its distribution would highlight potential electrophilic sites under specific reaction conditions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. mdpi.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

Charge distribution analysis, often performed using methods like Natural Population Analysis (NPA), reveals the partial atomic charges across the molecule. In this compound, the presence of the protonated nitrogen atom (pyrrolidinium ion) and the electronegative sulfur atom results in a distinct charge landscape. The nitrogen atom carries a formal positive charge, while the sulfur and the chloride counter-ion exhibit negative partial charges. This charge separation is fundamental to the molecule's polarity, solubility, and its ability to engage in electrostatic interactions. DFT analysis of related compounds has shown that such charge distributions are key to understanding reactivity. acs.org

Table 1: Representative Quantum Chemical Parameters for Heterocyclic Thiols This table presents typical calculated values for related compounds to illustrate the expected electronic properties of this compound.

ParameterTypical Value RangeSignificance
EHOMO -8.0 to -6.0 eVEnergy of the highest occupied molecular orbital; higher values indicate stronger nucleophilicity.
ELUMO -1.0 to 1.0 eVEnergy of the lowest unoccupied molecular orbital; lower values indicate stronger electrophilicity.
HOMO-LUMO Gap (ΔE) 5.0 to 8.0 eVIndicates chemical stability and reactivity; a smaller gap suggests higher reactivity.
NPA Charge on Sulfur -0.1 to +0.1 ePartial charge on the sulfur atom, influencing its nucleophilicity and hydrogen bonding capacity.
NPA Charge on Nitrogen -0.4 to -0.2 e (in free base)Partial charge on the nitrogen atom, affecting its basicity and interaction with protons.

Prediction of Reaction Pathways and Transition States

Quantum chemical calculations are pivotal in mapping the potential energy surface of a chemical reaction, allowing for the prediction of viable reaction pathways and the characterization of transition states. For a thiol-containing compound like (3R)-pyrrolidine-3-thiol, common reactions include nucleophilic substitution (S-alkylation) and oxidation (e.g., disulfide formation).

Theoretical models can compute the energy profiles for these transformations. By locating the transition state (TS)—the highest energy point along the reaction coordinate—the activation energy (Ea) can be determined. A lower activation energy implies a faster reaction rate. Computational studies on the thiol-Michael addition, for example, have demonstrated that the transition state involves significant charge transfer from the thiolate nucleophile to the electrophile. acs.org For (3R)-pyrrolidine-3-thiol, models could predict its reactivity towards various electrophiles by comparing the activation energies of competing pathways. Furthermore, these models can assess the influence of the stereocenter at the C3 position on the accessibility of the thiol group and the stereochemical outcome of its reactions. The development of advanced models can even facilitate the automated prediction of complex retrosynthetic pathways. nih.gov

Molecular Dynamics Simulations for Conformational and Interaction Analysis

While quantum chemistry provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective, revealing how this compound behaves over time in different environments. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that describe the positions and velocities of atoms, thus unveiling conformational changes and intermolecular interactions. nih.gov

The five-membered pyrrolidine (B122466) ring is not planar but exists in a dynamic equilibrium of puckered conformations, primarily the "envelope" and "twist" forms. MD simulations can track the transitions between these conformers and determine their relative populations. The orientation of the thiol group (axial vs. equatorial) is coupled to this ring puckering, which in turn influences its steric accessibility and reactivity.

The environment profoundly affects the molecule's dynamic behavior. MD simulations can model the system in various solvents:

In Water (Polar Protic): The protonated amine and chloride ion will be strongly solvated through ion-dipole interactions. The thiol and amine groups will act as hydrogen bond donors to water molecules, while the chloride ion and sulfur atom can act as acceptors. This extensive solvation shell stabilizes the ionic form of the molecule.

In DMSO (Polar Aprotic): As an aprotic solvent, DMSO can accept hydrogen bonds but cannot donate them as effectively as water. MD studies on similar systems show that solvents like DMSO can preserve the intermolecular interactions within a solute better than water. nih.govelsevierpure.com

In a Non-Polar Solvent: In a non-polar environment, the charged species would tend to aggregate to minimize unfavorable interactions with the solvent, leading to the formation of ion pairs.

Simulations can also model the compound's behavior at interfaces, such as at the surface of a protein or a material, providing insight into binding modes and orientations. mdpi.com

MD simulations provide detailed quantitative information about the non-covalent interactions that govern the system's properties. Key interactions for this compound in solution include:

Ion-Ion Interactions: The electrostatic attraction between the pyrrolidinium (B1226570) cation and the chloride anion is a dominant force, especially in less polar environments or at high concentrations.

Hydrogen Bonding: The N-H group of the protonated amine and the S-H group of the thiol are potent hydrogen bond donors. The strength and lifetime of these hydrogen bonds with solvent molecules or other functional groups can be quantified. Studies on pyrrolidine have shown that hydrogen bonding with protic solvents like methanol (B129727) significantly impacts its nucleophilicity. rsc.orgrsc.org

Solvation Shells: The structure of the solvent around the molecule can be analyzed using radial distribution functions (RDFs). RDFs show the probability of finding a solvent atom at a certain distance from a solute atom, revealing the organization of the first and second solvation shells. nih.govelsevierpure.com This analysis can quantify, for instance, how many water molecules surround the charged nitrogen center versus the more neutral carbon backbone.

Table 2: Typical Parameters for a Molecular Dynamics Simulation This table outlines a representative setup for an MD simulation of this compound in an aqueous environment.

ParameterExample Value/SettingPurpose
Force Field AMBER, CHARMM, GROMOSA set of parameters describing the potential energy of the system's atoms and bonds.
Solvent Model TIP3P, SPC/E (for water)An explicit representation of solvent molecules in the simulation box.
System Size ~5000-10000 atomsIncludes one solute molecule and enough solvent for a >10 Å buffer in a periodic box.
Simulation Time 100 - 500 nanosecondsThe duration of the simulation, which must be long enough to sample relevant conformational changes.
Ensemble NPT (Isothermal-Isobaric)Keeps the number of particles (N), pressure (P), and temperature (T) constant, mimicking lab conditions.
Temperature/Pressure 300 K / 1 barStandard conditions for simulating biological or chemical systems.

In Silico Approaches to Structure-Reactivity Relationships

In silico methods are crucial for establishing quantitative structure-activity relationships (QSAR) or structure-reactivity relationships (QSRR). These models create a mathematical correlation between a set of calculated molecular descriptors and an observed property, such as reaction rate or biological efficacy. nih.gov

For this compound, a QSRR model could be developed to predict its nucleophilic reactivity. This would involve calculating a series of descriptors for this molecule and its derivatives. These descriptors fall into several categories:

Electronic Descriptors: Derived from quantum chemical calculations, including HOMO/LUMO energies, partial atomic charges, and dipole moment. acs.org

Steric Descriptors: Such as molecular volume, surface area, and specific conformational parameters that describe the shape and accessibility of the reactive site.

Topological Descriptors: Based on the 2D graph structure of the molecule.

Hydrophobicity Descriptors: Like the calculated logarithm of the partition coefficient (logP).

By correlating these descriptors with experimentally measured reaction rates for a training set of related thiol compounds, a predictive model can be built. nih.gov For instance, a linear correlation between the pKa of a thiol (influenced by nearby charges) and its kinetic rate constant in a Michael-type addition has been established, providing a basis for rational design. nih.gov Such models are invaluable for screening virtual libraries of compounds, prioritizing synthetic targets, and optimizing molecular structures to achieve desired reactivity.

Table 3: Common Molecular Descriptors for QSAR/QSRR Models This table lists key descriptors that would be calculated for this compound to build a predictive reactivity model.

Descriptor ClassSpecific ExamplesInformation Provided
Electronic HOMO-LUMO Gap, NPA Charge on Sulfur, Dipole MomentQuantifies the molecule's electronic character, polarity, and sites of reactivity.
Steric/3D Molecular Volume, Solvent Accessible Surface Area (SASA)Describes the size, shape, and accessibility of the molecule to interacting partners.
Topological Wiener Index, Balaban J indexEncodes information about molecular branching and connectivity.
Physicochemical logP, Molar Refractivity, Polar Surface Area (PSA)Relates to the molecule's solubility, transport properties, and ability to form non-covalent bonds.

Computational Probing of Ligand-Receptor Interactions in Model Systems

Computational probing of ligand-receptor interactions is a cornerstone of modern drug discovery, enabling the prediction and analysis of how a small molecule, such as this compound, might bind to a biological target. This in silico approach can significantly guide the synthesis and evaluation of new therapeutic agents. Given the structural similarities to known kinase inhibitors, a relevant model system for studying this compound would be the active site of a protein kinase, such as the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Notably, 3(S)-thiomethyl pyrrolidine analogs have been identified as potent inhibitors of ERK1/2. nih.gov

The primary computational techniques employed for such investigations include molecular docking and molecular dynamics (MD) simulations.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on a force field that approximates the binding affinity. For this compound, docking studies into the ATP-binding pocket of ERK1/2 would be performed. The goal is to identify plausible binding modes and key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, that contribute to the stability of the ligand-receptor complex.

Research Findings from a Hypothetical Model System (ERK1/2):

In a hypothetical computational study, this compound is docked into the ATP-binding site of ERK1/2. The pyrrolidine ring, being a versatile scaffold, can adopt various conformations to fit within the binding pocket. nih.gov The thiol group is of particular interest as it can act as a hydrogen bond donor or acceptor, and in some cases, form covalent bonds with specific amino acid residues, such as cysteine.

The following interactive data table summarizes the potential key interactions between this compound and the amino acid residues in the active site of ERK1/2, as predicted by molecular docking and refined by molecular dynamics simulations.

Interacting Ligand Atom/GroupReceptor Amino Acid ResidueInteraction TypePredicted Distance (Å)
Pyrrolidine Nitrogen (protonated)Aspartic Acid (Asp165)Ionic Interaction, Hydrogen Bond2.8
Thiol Group (-SH)Cysteine (Cys166)Hydrogen Bond3.2
Pyrrolidine Ring (CH2)Valine (Val39)Hydrophobic Interaction3.9
Pyrrolidine Ring (CH2)Alanine (Ala52)Hydrophobic Interaction4.1
Thiol Group (-SH)Lysine (Lys54)Hydrogen Bond3.0

Such computational analyses are invaluable for understanding the structure-activity relationships of pyrrolidine derivatives and for guiding the design of more potent and selective inhibitors. frontiersin.org By modifying the substituents on the pyrrolidine ring, medicinal chemists can aim to optimize these interactions and enhance the compound's therapeutic potential.

Advanced Spectroscopic and Structural Characterization of 3r Pyrrolidine 3 Thiol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For (3R)-pyrrolidine-3-thiol hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic arrangement and is crucial for verifying its identity and assessing purity.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The hydrochloride salt form and the presence of the thiol group significantly influence the chemical shifts.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the thiol proton. Due to the chiral center at C3, the protons on the ring (at C2, C4, and C5) are diastereotopic and should, in principle, exhibit distinct chemical shifts and complex splitting patterns (multiplicities). The protonation of the nitrogen atom by HCl leads to downfield shifts of the adjacent protons (at C2 and C5) compared to the free base. The methine proton at the chiral center (H3) would be coupled to the adjacent methylene (B1212753) protons (at C2 and C4) and the thiol proton (SH). The thiol proton's chemical shift can be variable and its signal may be broad, depending on the solvent, concentration, and temperature.

Carbon (¹³C) NMR: The ¹³C NMR spectrum will display four signals corresponding to the four carbon atoms of the pyrrolidine ring. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms. The C3 carbon, bonded to the thiol group, and the C2 and C5 carbons, bonded to the protonated nitrogen, are expected to be the most downfield-shifted among the ring carbons.

A representative table of expected chemical shifts, based on data from analogous pyrrolidine compounds, is provided below. Actual experimental values may vary based on solvent and acquisition parameters.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2 3.2 - 3.6 48 - 52
C3 3.5 - 3.9 38 - 42
C4 2.0 - 2.4 34 - 38
C5 3.2 - 3.6 45 - 49
SH 1.5 - 2.5 -
NH₂⁺ 9.0 - 10.0 -

Note: These are estimated ranges. Specific values require experimental determination.

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would map the proton-proton coupling networks within the molecule. researchgate.net Cross-peaks would be expected between H3 and the protons on C2 and C4, as well as between the protons on C4 and C5, and C2 and the NH₂⁺ protons. This confirms the connectivity of the pyrrolidine ring. sdsu.eduyoutube.comepfl.ch

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netsdsu.edu An HSQC spectrum would show cross-peaks connecting the ¹H signal of each CH or CH₂ group to the ¹³C signal of the carbon to which it is attached (e.g., H2 to C2, H3 to C3, etc.). This allows for the definitive assignment of carbon signals based on their attached, and more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. epfl.ch This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For this molecule, HMBC would show correlations from the NH₂⁺ protons to C2 and C5, and from H3 to C2, C4, and C5, further confirming the ring structure.

X-ray Diffraction Techniques for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and, crucially for a chiral molecule, its absolute configuration.

Powder X-ray Diffraction for Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a rapid and powerful technique used to analyze the crystalline nature of a bulk sample and to identify different crystalline forms, or polymorphs. Each polymorph of a compound will produce a unique PXRD pattern, characterized by a specific set of diffraction peak positions (in degrees 2θ) and relative intensities.

A PXRD analysis of this compound would be used to:

Confirm the crystallinity of a bulk sample.

Identify the specific polymorphic form present.

Monitor for polymorphic transformations under different processing or storage conditions.

Assess batch-to-batch consistency in manufacturing.

The PXRD pattern serves as a reliable fingerprint for a specific crystalline solid. researchgate.net

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the compound and to obtain structural information from its fragmentation patterns.

For this compound, the free base (pyrrolidine-3-thiol) has a monoisotopic mass of approximately 103.05 Da. nih.gov In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 104.06.

The fragmentation of the pyrrolidine ring under tandem mass spectrometry (MS/MS) conditions can provide valuable structural confirmation. Common fragmentation pathways for pyrrolidine-containing compounds involve the loss of small neutral molecules. researchgate.net Expected fragmentation pathways for the protonated molecule could include:

Loss of H₂S (hydrogen sulfide) to yield a fragment at m/z ~70.

Ring-opening followed by various cleavages. For instance, studies on α-pyrrolidinophenone cathinones show that a primary fragmentation is the loss of the neutral pyrrolidine ring. wvu.eduwvu.edu

Mass spectrometry is also a highly sensitive method for impurity profiling. By detecting ions with different m/z values, it can identify and help quantify residual starting materials, by-products from the synthesis, or degradation products, even at very low levels.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Pyrrolidine
(R)-(-)-3-Pyrrolidinol hydrochloride
Spiropyrrolidine
α-pyrrolidinophenone
Hydrogen sulfide

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For (3R)-pyrrolidine-3-thiol, the free base, the theoretical exact mass can be calculated from the sum of the exact masses of its constituent atoms: Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S). The molecular formula of the free base is C₄H₉NS. nih.gov

The expected monoisotopic mass of the protonated molecule ([M+H]⁺) is a critical parameter for its identification in a complex matrix. This is determined by adding the mass of a proton to the exact mass of the neutral molecule.

Table 1: Theoretical Exact Mass of (3R)-Pyrrolidine-3-thiol

Species Molecular Formula Theoretical Monoisotopic Mass (Da)
Neutral Molecule (M) C₄H₉NS 103.04557

This interactive table provides the fundamental mass values used in HRMS analysis.

In a typical HRMS analysis, a solution of this compound would be introduced into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion. The instrument would be calibrated to ensure high mass accuracy, and the resulting spectrum would be analyzed to find the peak corresponding to the protonated molecule. The experimentally measured mass would then be compared to the theoretical value to confirm the elemental composition.

LC-MS for Purity and Compound Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for assessing the purity of this compound and for confirming its identity in various samples. nih.govnih.govpharmanueva.comwaters.comresearchgate.net

A typical LC-MS method for this compound would involve a reversed-phase HPLC separation followed by detection with a mass spectrometer. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of an acid (e.g., formic acid) to ensure the analyte is protonated and provides a good signal in positive ion mode. pharmanueva.com

Table 2: Illustrative LC-MS Method Parameters

Parameter Value
LC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
MS System
Ionization Mode ESI Positive

This interactive table outlines a representative set of conditions for the LC-MS analysis of this compound.

The resulting chromatogram would show a peak at a specific retention time corresponding to the compound. The mass spectrum of this peak would be extracted and analyzed to confirm the presence of the ion with the expected mass-to-charge ratio (m/z) of the protonated molecule. The purity of the sample is determined by the relative area of the main peak compared to any impurity peaks.

Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. dtic.milresearchgate.netresearchgate.netdtic.mil The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group of the secondary amine hydrochloride, the S-H group of the thiol, and the C-H bonds of the aliphatic ring.

The N-H stretching vibration in secondary amine hydrochlorides typically appears as a broad band in the region of 2700-3000 cm⁻¹. The S-H stretching vibration is expected to be a weak but sharp band around 2550 cm⁻¹. The aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

Table 3: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Description of Vibration
2700-3000 N-H (amine hydrochloride) Stretching, broad
2950-2850 C-H (aliphatic) Stretching
~2550 S-H (thiol) Stretching, weak
1600-1500 N-H Bending

This interactive table summarizes the expected key IR absorption bands for the compound.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It is particularly useful for detecting vibrations of non-polar or weakly polar bonds. For this compound, Raman spectroscopy is an excellent technique for observing the S-H and C-S vibrations of the thiol group. rsc.orgresearchgate.netrsc.orgresearchgate.netacs.org

The S-H stretching vibration, which is often weak in the IR spectrum, can be more readily observed in the Raman spectrum. A key diagnostic peak in the Raman spectrum of thiols is the C-S-H bending mode, which appears around 850 cm⁻¹. This peak is sensitive to isotopic substitution, and its shift upon deuteration can be used to confirm its assignment. rsc.org

Table 4: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹) Functional Group Description of Vibration
~2550 S-H (thiol) Stretching
~850 C-S-H (thiol) Bending

This interactive table highlights the anticipated Raman shifts for the thiol functionality.

Chromatographic Methods for Separation and Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity and, in the case of chiral molecules, the enantiomeric excess of this compound. nih.govmdpi.comnih.gov Due to the presence of a chiral center at the 3-position of the pyrrolidine ring, it is essential to have a method that can separate the (R)-enantiomer from its (S)-enantiomer.

A common approach for the chiral separation of amines is pre-column derivatization with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column, such as a C18 column. nih.gov Alternatively, direct separation can be achieved using a chiral stationary phase (CSP). mdpi.comnih.govnih.govmdpi.comresearchgate.net

Table 5: Illustrative Chiral HPLC Method Parameters (Pre-column Derivatization)

Parameter Value
Derivatization
Reagent Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide)
HPLC System
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient
Flow Rate 1.0 mL/min

This interactive table presents a representative method for determining the enantiomeric purity of this compound via HPLC after derivatization.

The resulting chromatogram would show two peaks corresponding to the two diastereomers. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers. The purity of the compound is determined by comparing the area of the main peak to the sum of the areas of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable analytical technique for the real-time monitoring of chemical reactions involving this compound and its derivatives. This rapid and cost-effective method allows chemists to qualitatively assess the progress of a reaction by observing the consumption of starting materials and the formation of products. The principle of TLC relies on the differential partitioning of compounds between a stationary phase, typically a silica (B1680970) gel-coated plate, and a mobile phase, a solvent system that ascends the plate via capillary action. The separation is based on the polarity of the compounds, with less polar compounds traveling further up the plate, resulting in a higher retention factor (Rf), while more polar compounds exhibit stronger interactions with the stationary phase and have lower Rf values.

In the context of syntheses involving this compound, TLC is crucial for several key assessments. For instance, during the introduction of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, to the nitrogen atom, TLC can be used to confirm the complete conversion of the starting amine to the desired N-Boc protected intermediate. The reaction is monitored by spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new, typically less polar (higher Rf), product spot indicates the reaction's progression.

Conversely, in the deprotection of an N-Boc protected precursor to yield (3R)-pyrrolidine-3-thiol, TLC is used to monitor the removal of the Boc group. The progress of this transformation is followed by the disappearance of the higher-Rf N-Boc protected compound and the appearance of the more polar, lower-Rf free amine.

The selection of the mobile phase is critical for achieving clear separation of the components in the reaction mixture. A common mobile phase for the TLC analysis of pyrrolidine derivatives is a mixture of a relatively nonpolar solvent, such as hexane (B92381) or dichloromethane, and a more polar solvent, like ethyl acetate (B1210297) or methanol. The ratio of these solvents is optimized to achieve a target Rf value for the product, ideally between 0.3 and 0.5 for optimal resolution.

Visualization of the spots on the TLC plate is another important aspect, especially for compounds that are not colored. For pyrrolidine derivatives, which are often not visible under UV light unless they contain a UV-active chromophore, specific staining reagents are employed. A common visualization agent is a potassium permanganate (B83412) (KMnO₄) solution, which reacts with the oxidizable thiol and amine functionalities to produce yellow-brown spots on a purple background. Another widely used stain is ninhydrin, which is particularly effective for detecting primary and secondary amines, such as the pyrrolidine nitrogen, by forming a colored adduct, typically purple or yellow.

The following table provides a hypothetical example of TLC data that could be generated during the monitoring of a reaction to synthesize an N-protected (3R)-pyrrolidine-3-thiol derivative.

CompoundMobile Phase (Hexane:Ethyl Acetate)Rf ValueVisualization Method
This compound1:10.20Ninhydrin, KMnO₄
N-Boc-(3R)-pyrrolidine-3-thiol3:10.45KMnO₄

This systematic use of TLC provides chemists with immediate and valuable feedback, enabling them to determine the optimal reaction time, ensure the complete consumption of reactants, and identify the presence of any byproducts, thereby guiding the subsequent work-up and purification procedures.

Future Research Trajectories and Innovations in 3r Pyrrolidine 3 Thiol Hydrochloride Chemistry

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of pyrrolidine (B122466) derivatives is a cornerstone of modern organic chemistry, with continuous efforts to develop more efficient and environmentally benign methodologies. nih.govmdpi.comnih.gov Future work on (3R)-pyrrolidine-3-thiol hydrochloride will likely focus on moving beyond traditional multi-step sequences to more elegant and sustainable strategies.

Key areas of exploration include:

Catalytic Asymmetric Synthesis: Developing novel catalytic asymmetric methods, such as 1,3-dipolar cycloadditions of azomethine ylides, can provide direct access to highly functionalized and enantioenriched pyrrolidine rings. rsc.org Research into stereodivergent processes, which allow for the selective formation of different stereoisomers from the same starting materials, would be particularly valuable. rsc.org

Green Solvents and Reagents: A significant push will be towards adopting greener reaction media, such as water, to minimize the environmental impact of synthesis. nih.gov The replacement of hazardous reagents, for instance using enzymatic or whole-cell biocatalysis for the stereoselective introduction of the thiol group, represents a major goal.

C-H Activation and Functionalization: Direct C-H functionalization approaches are emerging as powerful tools for streamlined synthesis. organic-chemistry.org Future pathways could involve the late-stage, regioselective introduction of the thiol group onto a pre-formed pyrrolidine ring through transition-metal-catalyzed C-H activation, thereby reducing the number of synthetic steps and improving atom economy. acsgcipr.org

Flow Chemistry: The implementation of continuous flow processes for the synthesis of this compound could offer enhanced control over reaction parameters, improved safety for handling reactive intermediates, and greater scalability compared to traditional batch production.

A comparison of potential synthetic strategies is outlined in the table below.

Synthetic Approach Potential Advantages Research Focus
Biocatalysis High stereoselectivity, mild reaction conditions, reduced environmental impact.Enzyme discovery and engineering for thiol installation.
Asymmetric Organocatalysis Metal-free, high enantioselectivity, operational simplicity. nih.govDesign of new chiral catalysts for pyrrolidine ring formation. researchgate.net
Metal-Catalyzed C-H Thiolation High atom economy, late-stage functionalization potential.Development of selective and robust catalysts (e.g., based on Cu, Ni, Fe). acsgcipr.org
Flow Chemistry Synthesis Enhanced safety, scalability, and process control.Reactor design and optimization for multi-step sequences.

Design of Advanced Catalytic Systems for Emerging Reactions

The unique structural features of (3R)-pyrrolidine-3-thiol—a chiral secondary amine, a nucleophilic thiol, and a defined stereocenter—make it an exemplary candidate for the design of novel organocatalysts. The pyrrolidine motif is a privileged structure in organocatalysis, known for its ability to activate substrates through the formation of enamine or iminium ion intermediates. nih.gov

Future research will likely concentrate on harnessing these features for new applications:

Bifunctional Catalysis: The synergistic action of the amine and thiol groups could be exploited in bifunctional catalysts. The amine could act as a Brønsted base or form an enamine, while the thiol could serve as a hydrogen-bond donor, a Brønsted acid, or a soft nucleophile. This dual activation strategy is promising for challenging asymmetric transformations.

Thiyl-Radical Catalysis: The thiol group can be a precursor to thiyl radicals, which can participate in enantioselective radical cyclizations and additions. nih.gov Designing chiral catalysts based on (3R)-pyrrolidine-3-thiol for radical-mediated reactions is an exciting and underexplored frontier. nih.gov

Metal-Ligand Complexes: The thiol and amine functionalities can act as bidentate ligands for transition metals. Chiral metal complexes derived from (3R)-pyrrolidine-3-thiol could be powerful catalysts for a range of reactions, including asymmetric hydrogenations, cross-couplings, and C-S bond formations. acsgcipr.org The development of catalysts using earth-abundant metals like iron or cobalt is a key goal for sustainable chemistry. acsgcipr.org

Catalyst Type Target Reactions Mechanistic Principle
Bifunctional Organocatalyst Asymmetric Michael Additions, Aldol (B89426) ReactionsSynergistic activation via amine (enamine) and thiol (H-bonding). nih.gov
Thiyl-Radical Catalyst Enantioselective Radical CyclizationsGeneration of a chiral radical environment. nih.gov
Chiral Metal-Ligand Complex Asymmetric C-S Coupling, HydrogenationMetal-centered catalysis within a chiral ligand sphere.

Development of Next-Generation Functional Materials Incorporating the Pyrrolidine-3-thiol Moiety

The incorporation of the (3R)-pyrrolidine-3-thiol moiety into larger molecular architectures opens avenues for the creation of advanced materials with tailored properties. The thiol group is particularly noteworthy for its ability to bind strongly to noble metal surfaces (like gold and silver), its redox activity, and its capacity to form disulfide bonds.

Future directions in materials science include:

Self-Assembled Monolayers (SAMs): The thiol group can anchor pyrrolidine-based molecules onto metal surfaces to form chiral SAMs. These surfaces could be used in chiral sensing, enantioselective separations, and as platforms for asymmetric catalysis.

Functional Polymers: Polymerization of monomers containing the (3R)-pyrrolidine-3-thiol unit could lead to chiral polymers. These materials might find applications as chiral stationary phases in chromatography, as scaffolds for drug delivery, or as recyclable catalysts.

Nanoparticle Functionalization: Capping gold or quantum dot nanoparticles with (3R)-pyrrolidine-3-thiol can impart chirality and specific chemical functionality to the nanoparticle surface. mdpi.com Such functionalized nanoparticles are of interest for applications in bio-imaging, diagnostics, and catalysis.

Redox-Responsive Materials: The thiol/disulfide redox couple can be used to create "smart" materials, such as hydrogels or polymer networks, that respond to redox stimuli. This could be applied to create systems for controlled release or materials that change their properties (e.g., stiffness or solubility) on demand.

Ferroelectric Materials: Research on related fluorinated pyrrolidine salts has shown their potential in creating molecular perovskite ferroelectrics with high transition temperatures. ossila.com The this compound could be explored as a component in new chiral, multifunctional ferroelectric materials. ossila.com

Interdisciplinary Research Integrating Computational and Experimental Studies

The synergy between computational modeling and experimental work is critical for accelerating discovery. nih.gov In the context of this compound, this interdisciplinary approach can provide deep insights and guide the rational design of new systems. nih.govresearchgate.net

Key areas for integrated research include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, elucidate transition states, and understand the origins of stereoselectivity in catalytic reactions involving this molecule. nih.govwhiterose.ac.uk This knowledge can guide the optimization of reaction conditions and the design of more efficient catalysts.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) and other in silico methods can be employed to predict the catalytic performance or material properties of new derivatives before they are synthesized. nih.gov This can help prioritize experimental efforts on the most promising candidates.

Conformational Analysis: Understanding the conformational preferences of the pyrrolidine ring and its substituents is crucial for designing catalysts and materials. Computational studies can map the potential energy surface and identify low-energy conformers that are likely responsible for observed reactivity and selectivity. whiterose.ac.uk

Material Property Simulation: Molecular dynamics simulations can be used to model the behavior of (3R)-pyrrolidine-3-thiol derivatives in bulk materials, such as polymers or on surfaces. This can provide insights into material morphology, stability, and interactions with other molecules, guiding the development of new functional materials.

This integrated approach ensures that experimental investigations are built on a solid theoretical foundation, leading to a more efficient and insightful exploration of the chemical potential of this compound.

Q & A

Q. What are the recommended storage conditions for (3R)-pyrrolidine-3-thiol hydrochloride to ensure stability?

Stability depends on temperature and environmental factors. Conflicting recommendations exist: some sources suggest storage at 2–8°C , while others recommend –20°C for long-term stability . To resolve this, conduct accelerated stability studies under varying conditions (e.g., thermal stress at 40°C/75% RH) and monitor degradation via HPLC. Use desiccants to mitigate hygroscopicity, especially for hydrochloride salts.

Q. How can researchers confirm the enantiomeric purity of this compound?

Enantiomeric purity is critical for stereospecific applications. Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane/isopropanol with 0.1% trifluoroacetic acid. Compare retention times with racemic standards. Alternatively, employ 1H^{1}\text{H}-NMR with chiral shift reagents like europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to distinguish enantiomers .

Q. What safety protocols are essential when handling this compound?

Follow SDS guidelines: use nitrile gloves, lab coats, and safety goggles in a fume hood. Avoid inhalation and skin contact due to potential irritancy. For spills, neutralize with 5% sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Waste must be segregated and disposed via licensed hazardous waste services .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to minimize racemization?

Utilize asymmetric catalysis, such as Ir-catalyzed hydrogenation of a prochiral enamine precursor. Protect the thiol group with a trityl moiety during synthesis to prevent oxidation. Monitor reaction progress via 19F^{19}\text{F}-NMR if fluorinated intermediates are used. Post-synthesis, purify via recrystallization in ethanol/water to isolate the (3R)-enantiomer .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or MS data may arise from tautomerism or solvate formation. Perform variable-temperature NMR to identify dynamic processes. For crystal structure confirmation, use single-crystal XRD and compare with Cambridge Structural Database entries. Cross-validate with high-resolution MS (ESI-TOF) and IR spectroscopy .

Q. How do structural modifications at the 3-position of pyrrolidine affect the reactivity of the thiol group in hydrochloride salts?

Substituents like methyl or fluorine alter steric and electronic environments. For example, 3-fluoropyrrolidine derivatives exhibit reduced nucleophilicity due to electron-withdrawing effects, impacting thiol-disulfide exchange kinetics. Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic effects and correlate with experimental reactivity data .

Q. What methodologies quantify this compound in biological matrices?

Derivatize the thiol group with Ellman’s reagent (DTNB) to form a UV-active adduct (λmax=412\lambda_{\text{max}} = 412 nm). For LC-MS/MS quantification, employ a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Use deuterated internal standards (e.g., (3R)-pyrrolidine-3-thiol-d3_3) to correct for matrix effects .

Q. How does the thiol group influence reaction kinetics in cross-coupling reactions compared to hydroxyl or amino groups?

The thiol group’s nucleophilicity facilitates oxidative coupling (e.g., disulfide formation) but may poison Pd catalysts in Suzuki-Miyaura reactions. To mitigate this, pre-coordinate Pd with ligands like XPhos and use low temperatures. Compare turnover frequencies (TOF) with pyrrolidine-3-ol or pyrrolidine-3-amine analogs to quantify substituent effects .

Methodological Notes

  • Data Contradiction Analysis : Cross-reference CAS registry numbers (e.g., 261901-57-9 , 2089246-24-0 ) to ensure batch consistency.
  • Experimental Design : Include control experiments with structurally similar compounds (e.g., (S)-3-fluoropyrrolidine ) to isolate stereochemical or functional group contributions.
  • Safety Compliance : Align waste disposal protocols with EPA guidelines, particularly for sulfur-containing byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.